Tranylcypromine hydrochloride
説明
Historical Context of Monoamine Oxidase Inhibitor Research
The field of monoamine oxidase inhibitor research originated serendipitously in the early 1950s. psychiatrictimes.compsychiatrictimes.com Researchers investigating treatments for tuberculosis observed that the drug iproniazid (B1672159) induced significant mood elevation in patients. psychiatrictimes.comwikipedia.org Subsequent investigation revealed that iproniazid's antidepressant properties stemmed from its inhibition of the monoamine oxidase enzyme. wikipedia.org This discovery led to the formulation of the monoamine theory of depression, which posits that a deficit in monoamine neurotransmitters is a key factor in the pathophysiology of depressive disorders. researchgate.net
Iproniazid was the first MAOI to be used clinically for depression, earning the name "psychic energizer". psychiatrictimes.comcambridge.org Its introduction in 1958 marked the beginning of the first generation of antidepressant drugs. scirp.org This initial period saw the rapid development of other MAOIs, including phenelzine (B1198762) and isocarboxazid. psychiatrictimes.comcambridge.org However, the early enthusiasm was tempered by the discovery of significant adverse effects, most notably hypertensive crises triggered by the consumption of tyramine-rich foods (the "cheese effect") and instances of liver toxicity associated with hydrazine-based MAOIs like iproniazid. psychiatrictimes.comscirp.org These challenges spurred further research into developing MAOIs with different chemical structures and improved safety profiles, which eventually led to the development of reversible and more selective inhibitors. wikipedia.org
Evolution of Tranylcypromine (B92988) Hydrochloride within Psychopharmacology Research
Tranylcypromine was developed as a non-hydrazine derivative, distinguishing it structurally from early MAOIs like iproniazid. wikipedia.orgpsychiatrictimes.com This was considered a significant advancement, as it was hoped that the non-hydrazine structure would confer a more acceptable therapeutic index. wikipedia.org Following the discovery of its MAO-inhibiting properties in 1959, tranylcypromine was introduced for clinical use in the United Kingdom in 1960 and approved in the United States in 1961. wikipedia.org
Early clinical research focused on establishing its efficacy in treating major depression. regionostergotland.se Numerous studies throughout the 1960s and beyond compared tranylcypromine to other available treatments, including tricyclic antidepressants (TCAs) and electroconvulsive therapy (ECT). researchgate.netpsychotropical.com A meta-analysis of controlled studies confirmed that tranylcypromine is significantly more effective than a placebo. researchgate.net Research also highlighted its particular effectiveness in what is described as "atypical depression". researchgate.netebi.ac.uk Over the decades, its role has been firmly established in the management of treatment-resistant depression (TRD), for patients who have not responded to other classes of antidepressants like SSRIs or TCAs. researchgate.netphillyintegrative.comresearchgate.net
Table 1: Selected Research Findings on the Efficacy of Tranylcypromine in Comparative Studies
| Year/Study Type | Comparison Group(s) | Key Research Finding | Citation |
|---|---|---|---|
| Meta-analysis | Placebo | Tranylcypromine demonstrated superiority over placebo in treating depression. | researchgate.net |
| Meta-analysis | Other Antidepressants | Efficacy was found to be equal to other established antidepressants in comparative trials. | researchgate.net |
| 1998 Double-Blind Study | Brofaromine (B1663282) | In patients with treatment-resistant depression, tranylcypromine and brofaromine showed no significant differences in efficacy. | karger.com |
| STAR*D Report | Venlafaxine (B1195380) + Mirtazapine | In highly treatment-resistant depression, remission rates were not statistically different between tranylcypromine and the combination of venlafaxine and mirtazapine. | nih.gov |
| 1995 Double-Blind Crossover Study | Imipramine (B1671792) | In a crossover study of nonresponders with anergic bipolar depression, tranylcypromine was found to be significantly more effective than imipramine. | researchgate.net |
Contemporary Significance and Research Trajectory of Tranylcypromine Hydrochloride
In current psychopharmacological research, this compound remains a significant compound, primarily due to its robust efficacy in treatment-resistant depression (TRD). who.intphillyintegrative.com Modern studies continue to affirm its value for patients who have failed multiple trials of other antidepressants. phillyintegrative.com A 2023 meta-analysis reported an average response rate of 58% for tranylcypromine in patients with TRD, a notably high figure compared to other antidepressant classes in the same population. phillyintegrative.com Its broad mechanism of action, increasing serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), is believed to contribute to this effectiveness in complex cases. who.intphillyintegrative.com
The research trajectory for tranylcypromine is expanding beyond its traditional use. Scientists are investigating its other biochemical properties, including its action as an inhibitor of lysine-specific histone demethylase 1 (LSD1). wikipedia.orgmdpi.comrndsystems.com This enzymatic inhibition suggests potential applications in other fields, and analogues of tranylcypromine are being researched for the treatment of certain cancers where LSD1 is highly expressed. wikipedia.org Furthermore, research is exploring its neuroprotective and anti-inflammatory effects. wikipedia.orgmdpi.comnih.gov Studies in animal models have shown that tranylcypromine can modulate neuroinflammatory responses, suggesting it could be a potential therapeutic agent for neuroinflammation-related diseases. mdpi.comnih.gov
Table 2: Contemporary Research Areas for this compound
| Research Area | Key Finding or Hypothesis | Citation |
|---|---|---|
| Treatment-Resistant Depression (TRD) | Maintains high efficacy, with a 2023 meta-analysis showing a 58% response rate in TRD patients. | phillyintegrative.com |
| LSD1 Inhibition | Acts as an irreversible inhibitor of LSD1, a histone demethylase. Analogues are being studied for cancer treatment. | wikipedia.orgrndsystems.com |
| Neuroinflammation | In mouse models, tranylcypromine reduced microglial activation and levels of proinflammatory cytokines, suggesting anti-inflammatory properties. | mdpi.comnih.gov |
| Neuroprotection | May have neuroprotective properties applicable to Parkinson's disease, similar to other MAO-B inhibitors. | wikipedia.org |
| Endocannabinoid System | Chronic treatment in animal studies was found to alter endocannabinoid content in a region-specific manner, differing from the effects of SSRIs. | nih.gov |
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047781 | |
| Record name | Tranylcypromine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1986-47-6, 37388-05-9 | |
| Record name | Tranylcypromine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Insights into Tranylcypromine Hydrochloride Action
Monoamine Oxidase Inhibition
The principal mechanism of action for tranylcypromine (B92988) is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters. drugbank.commayoclinic.org Tranylcypromine's interaction with MAO is characterized by its non-selective and irreversible nature. psychiatrictimes.com
Tranylcypromine acts as a non-selective inhibitor, meaning it targets both isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B. psychiatrictimes.compatsnap.com The inhibition is also irreversible because tranylcypromine forms a covalent bond with the enzyme, permanently deactivating it. psychiatrictimes.com This irreversible binding modifies the flavin cofactor at the C4a position, a key component of the enzyme's active site. taylorandfrancis.com Consequently, the restoration of enzymatic activity is not achieved by the drug's clearance from the body but requires the synthesis of new MAO enzymes, a process that can take several days to weeks. psychiatrictimes.compatsnap.com While tranylcypromine has a short pharmacokinetic half-life of about two hours, its pharmacodynamic effects are long-lasting due to this irreversible inhibition. wikipedia.orgresearchgate.net
Although classified as non-selective, research indicates that tranylcypromine exhibits a slight preferential affinity for the MAO-B isoenzyme over MAO-A. wikipedia.orgmdpi.com This preference is quantified by its half-maximal inhibitory concentration (IC50) values, which are lower for MAO-B, indicating a higher potency for this isoform. abcam.com
Table 1: In-Vitro Inhibitory Potency of Tranylcypromine
| Enzyme Isoform | IC50 Value (μM) | Reference |
|---|---|---|
| Monoamine Oxidase-A (MAO-A) | 2.3 | abcam.com |
| Monoamine Oxidase-B (MAO-B) | 0.95 | abcam.com |
By inhibiting both MAO-A and MAO-B, tranylcypromine effectively prevents the breakdown of their primary substrates. patsnap.com This leads to an increased accumulation and availability of several key monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—in presynaptic storage sites and the synapse. drugbank.comwikipedia.orgmedsafe.govt.nz The elevation of these neurotransmitters is considered the foundation of its pharmacological activity. medsafe.govt.nz Furthermore, tranylcypromine administration results in a significant, often dramatic, increase in the brain concentrations of a class of neurochemicals known as trace amines. taylorandfrancis.comnih.govcbg-meb.nl These include 2-phenylethylamine, tryptamine (B22526), and tyramine (B21549). cbg-meb.nlnih.gov
Table 2: Effect of Tranylcypromine on Neurotransmitter and Trace Amine Levels
| Substance | Effect of Tranylcypromine | Primary Metabolizing Enzyme(s) | Reference |
|---|---|---|---|
| Serotonin | Increased | MAO-A | psychiatrictimes.comwikipedia.org |
| Norepinephrine | Increased | MAO-A | psychiatrictimes.comwikipedia.org |
| Dopamine | Increased | MAO-A and MAO-B | drugbank.compsychiatrictimes.com |
| Trace Amines (e.g., Phenylethylamine, Tryptamine) | Markedly Increased | MAO-B (preferentially for phenylethylamine) | wikipedia.orgcbg-meb.nlnih.gov |
MAO-A is the primary enzyme responsible for the catabolism of serotonin. psychiatrictimes.comnih.gov By irreversibly inhibiting MAO-A, tranylcypromine leads to a substantial increase in the brain's serotonin levels. wikipedia.org This elevation in available serotonin enhances serotonergic neurotransmission throughout the central nervous system. drugbank.comdrugbank.com The increased concentration of serotonin in the synapse allows for greater activation of postsynaptic serotonin receptors, thereby modulating various physiological and psychological processes regulated by the serotonergic system. elifesciences.orgcuni.cz
Norepinephrine is also a primary substrate for MAO-A. psychiatrictimes.comnih.gov Tranylcypromine's inhibition of this enzyme increases the availability of norepinephrine in the nervous system. medsafe.govt.nzdrugbank.com This leads to enhanced noradrenergic neurotransmission. cuni.cz In addition to its MAO-inhibiting properties, some research suggests that at higher therapeutic doses, tranylcypromine may also function as a norepinephrine reuptake inhibitor, further potentiating noradrenergic signaling. wikipedia.orgresearchgate.netpsychiatryonline.org
Dopamine is metabolized by both MAO-A and MAO-B. drugbank.compsychiatrictimes.comnih.gov The non-selective inhibition of both enzyme isoforms by tranylcypromine results in a significant augmentation of dopaminergic neurotransmission. wikipedia.orgnih.gov This ability to increase dopamine levels is a distinguishing feature compared to other classes of antidepressants, such as selective serotonin reuptake inhibitors. nih.gov Studies have shown that long-term treatment with tranylcypromine enhances the functional activity of the dopamine system, specifically by increasing the behavioral responses mediated by D2-like dopamine receptors. psu.edu
Impact on Presynaptic Monoamine Levels: Serotonin, Norepinephrine, Dopamine, and Trace Amines
Role of Trace Amines and Endogenous Amphetamine-like Properties
Tranylcypromine's structural similarity to amphetamine contributes to some of its pharmacological properties. nih.govdrugbank.com This resemblance allows it to influence the levels of trace amines, such as phenylethylamine, which is sometimes referred to as an "endogenous amphetamine". nih.govresearchgate.net By inhibiting monoamine oxidase (MAO), tranylcypromine leads to a significant increase in the brain concentrations of trace amines, including tyramine, octopamine (B1677172), and tryptamine. taylorandfrancis.comwikipedia.orgcbg-meb.nl
Norepinephrine Reuptake Inhibition at Higher Concentrations
In addition to its primary role as a monoamine oxidase inhibitor, tranylcypromine also functions as a norepinephrine reuptake inhibitor, particularly at higher therapeutic concentrations. nih.govtaylorandfrancis.com This action is attributed to its binding to the norepinephrine transporter (NET), which is responsible for clearing norepinephrine from the synaptic cleft. nih.gov By inhibiting NET, tranylcypromine increases the extracellular levels of norepinephrine, enhancing noradrenergic neurotransmission. drugbank.comnih.gov This dual mechanism of MAO inhibition and norepinephrine reuptake inhibition is a distinctive feature of tranylcypromine's pharmacological profile. taylorandfrancis.com
Lysine-Specific Demethylase 1 (LSD1/BHC110) Inhibition
Beyond its effects on neurotransmitter levels, tranylcypromine hydrochloride is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as BHC110. bio-techne.comrndsystems.com LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. nih.govnih.gov This inhibitory action on LSD1 represents a distinct and significant aspect of tranylcypromine's mechanism. nih.govcaymanchem.com
Table 1: Inhibitory Activity of Tranylcypromine
| Target | IC50 (µM) | Type of Inhibition |
|---|---|---|
| LSD1/BHC110 | < 2 - 20.7 | Irreversible, Mechanism-Based |
| MAO-A | 2.3 | Irreversible |
| MAO-B | 0.95 | Irreversible |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources. caymanchem.commedchemexpress.com
Irreversible Mechanism-Based Inhibition of LSD1
Tranylcypromine acts as an irreversible, mechanism-based inhibitor of LSD1. caymanchem.commedchemexpress.com This means that the enzyme itself processes tranylcypromine, leading to the generation of a reactive intermediate that covalently bonds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgucl.ac.uk The cyclopropylamine (B47189) moiety of tranylcypromine is key to this process. acs.org The interaction involves the transfer of an electron to the FAD cofactor, leading to the opening of the cyclopropyl (B3062369) ring and the formation of a stable covalent adduct. acs.orgucl.ac.uk This covalent modification permanently inactivates the LSD1 enzyme. acs.orgmdpi.com Structural studies have confirmed the formation of this FAD-tranylcypromine adduct within the active site of LSD1. acs.orgnih.gov
Effects on Histone Demethylation (H3K4)
LSD1 specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1 and H3K4me2), which are generally associated with active gene transcription. nih.govnih.gov By inhibiting LSD1, tranylcypromine prevents the demethylation of H3K4. nih.govcaymanchem.com This leads to a global increase in the levels of H3K4 methylation within cells. nih.govactivemotif.com This alteration of histone methylation status is a direct epigenetic consequence of LSD1 inhibition by tranylcypromine. researchgate.net In some contexts, LSD1 can also demethylate H3K9, and this activity is also blocked by tranylcypromine. nih.govsigmaaldrich.com
Transcriptional Activity Modulation of LSD1 Target Genes
The inhibition of LSD1 and the subsequent increase in H3K4 methylation lead to changes in the expression of LSD1 target genes. activemotif.com Since H3K4 methylation is an activating mark, inhibiting its removal can lead to the de-repression or activation of gene transcription. nih.gov For example, treatment of embryonal carcinoma cells with tranylcypromine resulted in the transcriptional de-repression of the LSD1 target genes Egr1 and Oct4. nih.govactivemotif.com In acute myeloid leukemia (AML) cells, LSD1 inhibition by tranylcypromine derivatives was shown to interfere with the GFI1-mediated repression of PU.1 target genes, leading to the expression of genes that promote cell differentiation. nih.govresearchgate.net The modulation of gene expression can be specific to the cellular context and the particular genes regulated by LSD1 in that cell type. For instance, LSD1 is involved in repressing the telomerase reverse transcriptase (hTERT) gene, and its inhibition by tranylcypromine can lead to hTERT upregulation. plos.org
Epigenetic Regulatory Pathways
The inhibition of LSD1 by tranylcypromine impacts broader epigenetic regulatory pathways. frontiersin.org LSD1 does not act in isolation but as part of large multi-protein complexes, such as the CoREST complex, which help to guide its activity to specific genomic locations. nih.govsigmaaldrich.com By inactivating the catalytic component of these complexes, tranylcypromine can alter the epigenetic landscape and influence cellular processes like differentiation, proliferation, and inflammation. nih.govfrontiersin.org For example, the inhibition of LSD1 by tranylcypromine has been shown to suppress angiogenesis and ferroptosis by affecting the HIF-1α pathway in certain models. frontiersin.orgnih.gov These findings underscore that tranylcypromine's effects are mediated through its ability to modulate complex epigenetic networks that are fundamental to cell fate and function. arvojournals.org
Cytochrome P450 Enzyme System Interactions
This compound, beyond its well-established role as a monoamine oxidase inhibitor, demonstrates significant interactions with the cytochrome P450 (CYP) enzyme system. This family of enzymes is central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. The inhibitory effects of tranylcypromine on specific CYP isoforms carry important consequences for drug metabolism and the potential for drug-drug interactions.
Research has identified tranylcypromine as a potent and notably selective inhibitor of certain cytochrome P450 enzymes, with CYP2A6 and CYP46A1 being prominent examples.
CYP2A6 Inhibition:
Tranylcypromine has been consistently shown to be a potent inhibitor of CYP2A6. selleckchem.comresearchgate.netbevital.nomdpi.compharmgkb.orgnih.govcore.ac.uk This inhibition is of a competitive nature, meaning tranylcypromine vies with other substrates for the active site of the enzyme. researchgate.netbevital.nomdpi.compharmgkb.org The potency of this inhibition is underscored by low micromolar and even nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values reported across various in vitro studies. selleckchem.comresearchgate.netpsu.edu
Studies using cDNA-expressing microsomes have reported a Ki of 0.08 µM for tranylcypromine with CYP2A6. selleckchem.comresearchgate.netnih.gov In human liver microsomes, the Ki has been reported as 0.2 µM, with an IC50 value for the inhibition of coumarin (B35378) 7-hydroxylation (a marker of CYP2A6 activity) being 0.42 µM. selleckchem.comnih.govpsu.edu The inhibitory action of tranylcypromine on CYP2A6 is stereoselective. The R-(+)-enantiomer is a more potent inhibitor than the S-(-)-enantiomer. selleckchem.comresearchgate.net Specifically, the apparent Ki values for the R-(+), the racemic (±), and the S-(-) forms of tranylcypromine in inhibiting nicotine (B1678760) metabolism by CYP2A6 are 0.05 µM, 0.08 µM, and 2.0 µM, respectively. selleckchem.comresearchgate.net This demonstrates a significant difference in the inhibitory potential between the two stereoisomers.
Table 1: In Vitro Inhibition of CYP2A6 by Tranylcypromine
| System | Substrate | Inhibition Metric | Value (µM) | Type of Inhibition |
|---|---|---|---|---|
| cDNA-expressing microsomes | - | Ki | 0.08 | - |
| Human Liver Microsomes | - | Ki | 0.2 | - |
| Human Liver Microsomes | Coumarin | IC50 | 0.42 | Mixed |
| Human Liver Microsomes | Nicotine | Ki (R-(+)-Tranylcypromine) | 0.05 | Competitive |
| Human Liver Microsomes | Nicotine | Ki ((±)-Tranylcypromine) | 0.08 | Competitive |
| Human Liver Microsomes | Nicotine | Ki (S-(-)-Tranylcypromine) | 2.0 | Competitive |
CYP46A1 Inhibition:
Tranylcypromine also inhibits CYP46A1, an enzyme primarily located in the brain that plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol. wikipedia.orgnih.govebi.ac.ukchemrxiv.orgresearchgate.netgoogle.compnas.orgnih.gov It has been identified as a strong inhibitor of this enzyme, demonstrating nanomolar affinity in in vitro studies. wikipedia.orgnih.govebi.ac.ukpnas.orgnih.gov
A significant breakthrough in understanding this interaction came from a study that successfully co-crystallized tranylcypromine with CYP46A1. nih.govebi.ac.uknih.gov The resulting X-ray crystal structure, determined at a resolution of 2.15 Å, revealed the precise binding mechanism. nih.govebi.ac.uknih.govacs.org The structure shows that tranylcypromine binds within the active site of the enzyme, with its nitrogen atom directly coordinating with the heme iron of the cytochrome P450. nih.govebi.ac.uknih.gov This direct interaction is a hallmark of a type II spectral response observed in P450 enzymes and is indicative of a potent inhibitory effect. nih.govpnas.org In one study, cholesterol hydroxylase activity was undetectable in the presence of tranylcypromine. pnas.org The binding affinity of tranylcypromine for CYP46A1 has been reported with a dissociation constant (Kd) of 7 ± 2 nM. pnas.org
The inhibition of specific CYP isoforms by tranylcypromine has significant implications for drug metabolism research and clinical pharmacology.
The potent and selective inhibition of CYP2A6 is of particular interest. selleckchem.comresearchgate.netbevital.nomdpi.compharmgkb.orgnih.govcore.ac.uknih.govwikipedia.orgscbt.compsychiatryonline.org CYP2A6 is the primary enzyme responsible for the metabolism of nicotine. nih.govwikipedia.org Therefore, its inhibition by tranylcypromine can lead to reduced clearance and increased plasma concentrations of nicotine in individuals who use tobacco products. wikipedia.org This interaction highlights the potential for clinically significant drug-drug interactions. wikipedia.org Furthermore, the selectivity of tranylcypromine for CYP2A6 makes it a valuable tool in in vitro research to delineate the metabolic pathways of new chemical entities and to characterize the function of this specific P450 enzyme. nih.govpsu.edu
The inhibition of CYP46A1 by tranylcypromine opens up avenues for research in neuroscience and neuropharmacology. wikipedia.orgnih.govebi.ac.ukchemrxiv.orgresearchgate.netgoogle.compnas.orgnih.gov Given that CYP46A1 is the principal enzyme for cholesterol elimination from the brain, its modulation could have therapeutic potential in neurodegenerative disorders where cholesterol homeostasis is disrupted. chemrxiv.orgpnas.org The ability of tranylcypromine to inhibit this enzyme suggests that it, or its derivatives, could be investigated as potential therapeutic agents for such conditions. chemrxiv.org The detailed structural information from the co-crystallization studies provides a template for the rational design of novel and even more potent and selective CYP46A1 inhibitors. nih.govebi.ac.uknih.govacs.org This is a critical area of research, as manipulating brain cholesterol metabolism could offer new strategies for treating a range of neurological diseases. chemrxiv.orgpnas.org
Pharmacodynamic Research of Tranylcypromine Hydrochloride
Duration of Pharmacological Effect Post-Elimination
Tranylcypromine (B92988) hydrochloride exhibits a notable disparity between its pharmacokinetic and pharmacodynamic profiles. While the drug is absorbed and eliminated relatively quickly from the body, its clinical and physiological effects are significantly more prolonged. nih.govnih.gov
The pharmacokinetic half-life of tranylcypromine is approximately 1.5 to 3 hours. nih.govnih.govmedscape.com However, its primary mechanism of action involves the irreversible inhibition of the monoamine oxidase (MAO) enzyme. nih.govwikipedia.orgpatsnap.com This irreversible binding means that the pharmacological effect is not terminated by the elimination of the drug from the bloodstream but rather by the synthesis of new MAO enzymes by the body. patsnap.com Consequently, the pharmacodynamic effects can persist for several days to weeks after discontinuation of the drug. wikipedia.orgpsychdb.com Recovery of monoamine oxidase activity typically occurs within 3 to 5 days, though some reports suggest it can take up to two weeks for therapeutic effects and interactions to cease. medscape.comfda.govmedsafe.govt.nz
Pharmacokinetic vs. Pharmacodynamic Half-Life of Tranylcypromine
| Parameter | Duration | Reference |
|---|---|---|
| Pharmacokinetic Half-Life (t½) | ~1.5 - 3 hours | nih.govmedscape.com |
| Pharmacodynamic Effect Duration | Several days to 2 weeks | medscape.comwikipedia.orgpsychdb.com |
| MAO Enzyme Recovery | 3 - 5 days | fda.govmedsafe.govt.nz |
Neurotransmitter Homeostasis Restoration
Tranylcypromine's fundamental effect is the inhibition of both MAO-A and MAO-B isoforms, enzymes responsible for the degradation of several key neurotransmitters. patsnap.comdrugbank.com This non-selective and irreversible inhibition leads to an increased synaptic availability of monoamines, which is central to its therapeutic action. wikipedia.orgpsychiatry-psychopharmacology.com By preventing their breakdown, tranylcypromine effectively restores levels of several neurotransmitters implicated in mood regulation. karger.comcpn.or.kr
The primary neurotransmitters affected include:
Serotonin (B10506) (5-HT): Increased levels are thought to alleviate symptoms of depression. drugbank.compsychiatry-psychopharmacology.com
Norepinephrine (B1679862) (Noradrenaline): Elevated concentrations contribute to its antidepressant effects. medscape.comdrugbank.com
Dopamine (B1211576): Increased availability is another key component of its mechanism. medscape.compsychiatry-psychopharmacology.com
Epinephrine (Adrenaline): Levels of this monoamine are also increased. drugbank.com
Trace Amines: A marked increase in the availability of trace amines such as phenylethylamine and tryptamine (B22526) is also observed. nih.govwikipedia.org
This broad-spectrum elevation of monoamines helps to re-establish neurotransmitter homeostasis in brain circuits where these signaling molecules are deficient. karger.com
Neurotransmitters Affected by Tranylcypromine
| Neurotransmitter | Effect of Tranylcypromine | Reference |
|---|---|---|
| Serotonin | Increased Availability | medscape.comwikipedia.org |
| Norepinephrine | Increased Availability | medscape.comwikipedia.org |
| Dopamine | Increased Availability | medscape.comwikipedia.org |
| Epinephrine | Increased Availability | medscape.comdrugbank.com |
| Trace Amines (e.g., Phenylethylamine) | Increased Availability | nih.govwikipedia.org |
Receptor Regulation and Plasticity Research
GABA(B)-Receptor Upregulation
A notable finding in pharmacodynamic research is the effect of tranylcypromine on the γ-aminobutyric acid (GABA) system, specifically the GABA(B) receptors. Chronic treatment with tranylcypromine has been shown to upregulate GABA(B) receptors and increase their activity in the cerebral cortex and hippocampus. cbg-meb.nlnih.govebi.ac.ukresearchgate.net
Research in rat models has provided specific insights:
Chronic administration leads to an upregulation of GABA(B) receptors in the frontal cortex. cbg-meb.nl
It selectively increases the expression of the GABA(B1a) subunit in the hippocampus. nih.gov Some studies also report an increase in the GABA(B2) subunit expression in the hippocampus. cbg-meb.nl
This upregulation is functionally significant, as tranylcypromine treatment enhances the response to baclofen, a GABA(B)-receptor agonist. cbg-meb.nl
These findings suggest that modulation of the GABAergic system is a key component of tranylcypromine's action, potentially contributing to its therapeutic effects. nih.gov
Effects of Tranylcypromine on GABA(B) Receptor Subunits in Rat Hippocampus
| Receptor Subunit | Effect of Chronic Tranylcypromine | Reference |
|---|---|---|
| GABA(B1a) | Selectively Increased Expression | cbg-meb.nlnih.gov |
| GABA(B1b) | No Consistent Effect | nih.gov |
| GABA(B2) | Increased Expression | cbg-meb.nl |
Modulation of Phospholipid Metabolism
Tranylcypromine also influences the metabolism of phospholipids, which are crucial components of neuronal membranes and play a vital role in signal transduction. nih.govresearchgate.net Abnormalities in phospholipid metabolism have been linked to the pathophysiology of depressive disorders. cbg-meb.nl Research indicates that tranylcypromine affects the arachidonic acid cascade, a key signaling pathway involving phospholipids. cbg-meb.nl Furthermore, it has been found to inhibit prostacyclin synthase, which results in decreased production of prostacyclin (PGI2). cbg-meb.nl This modulation of essential lipid signaling pathways represents another dimension of its complex pharmacodynamic profile. nih.gov
Neurotrophic Factor Enhancement and Neuroplasticity Inducers
A growing body of evidence suggests that tranylcypromine promotes neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. nih.govpsychiatry-psychopharmacology.comscirp.org This is partly achieved through the enhancement of neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. nih.govscirp.org
Key findings in this area include:
Brain-Derived Neurotrophic Factor (BDNF): Tranylcypromine treatment has been shown to increase the mRNA and protein levels of BDNF in the hippocampus. nih.gov BDNF is critical for synaptic plasticity, neuronal survival, and the structural integrity of the brain. scirp.orgmdpi.com Interestingly, this effect appears to be dependent on the central uptake of peripheral insulin-like growth factor-1 (IGF-1). nih.gov
Signaling Pathways: The drug activates intracellular signaling pathways associated with neuronal survival and plasticity. In rat hippocampal neurons, tranylcypromine was found to increase the phosphorylation of Akt and ERK, upstream regulators that stimulate the mTOR signaling pathway. oup.com Activation of the mTOR pathway is linked to the synthesis of proteins required for forming new synapses. oup.com
Synaptic Proteins: Consistent with its role in promoting plasticity, tranylcypromine increases the levels of synaptic proteins such as PSD-95 (a postsynaptic protein) and synaptophysin (a presynaptic vesicle protein). oup.com This suggests the drug may induce the formation of new synapses and promote dendritic outgrowth in hippocampal neurons, effects that are blocked by mTOR inhibitors. oup.com
These actions on neurotrophic factors and signaling cascades that govern neuroplasticity are thought to be crucial for the long-term therapeutic effects of tranylcypromine. nih.govpsychiatry-psychopharmacology.com
Tranylcypromine's Influence on Neuroplasticity-Related Molecules
| Molecule/Pathway | Effect | Reference |
|---|---|---|
| Brain-Derived Neurotrophic Factor (BDNF) | Increased mRNA and protein levels | nih.gov |
| Insulin-like Growth Factor-1 (IGF-1) | Uptake is essential for BDNF increase | nih.gov |
| mTOR Signaling Pathway | Activation/Increased Phosphorylation | oup.com |
| Akt and ERK | Increased Phosphorylation | oup.com |
| PSD-95 and Synaptophysin | Increased Levels | oup.com |
| GAP-43 (Axon Growth Protein) | Enhanced Transcription | nih.gov |
Pharmacokinetic Research Paradigms for Tranylcypromine Hydrochloride
Absorption Dynamics and Interindividual Variability
Tranylcypromine (B92988) is readily absorbed from the gastrointestinal tract after oral administration. medsafe.govt.nzmedicines.org.ukpsychdb.com Peak plasma concentrations are typically reached within 0.5 to 3.5 hours. hpra.ienih.gov For individuals on chronic therapy, an average maximum plasma level of 112 ng/ml has been observed two hours after a single 20 mg dose. mpa.sehpra.ie
A notable characteristic of tranylcypromine's absorption is its potential for a biphasic pattern in some individuals. nih.govdrugbank.comnih.gov This involves an initial peak plasma concentration around one hour, followed by a secondary peak within two to three hours. drugbank.comnih.gov It has been hypothesized that this biphasic absorption could be due to the differential absorption rates of the drug's stereoisomers, although this requires further research for confirmation. drugbank.comnih.gov The plasma concentration of the (-)-isomer is consistently observed to be higher than that of the (+)-isomer. hpra.ie
Significant interindividual variability in absorption and metabolism exists, leading to a wide range of plasma concentrations among patients receiving standard doses. oup.com This variability underscores the importance of individualized therapeutic approaches.
| Parameter | Value | Source(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | hpra.ienih.gov |
| Peak Plasma Concentration (Cmax) after 20 mg dose | 50 - 200 ng/mL | wikipedia.org |
| Average Cmax in chronic users (20 mg dose) | 112 ng/mL | mpa.sehpra.ie |
| Biphasic Absorption | Observed in some individuals, with peaks at ~1 hr and 2-3 hrs | nih.govdrugbank.comnih.gov |
Distribution Characteristics and Volume of Distribution Research
Following absorption, tranylcypromine is widely distributed throughout the body. medsafe.govt.nzpsychdb.com Research indicates a volume of distribution ranging from 1.1 to 5.7 L/kg of body weight. hpra.iedrugbank.comnih.gov This relatively large volume of distribution suggests that the drug is not confined to the bloodstream and distributes into various tissues. It is also known that tranylcypromine is excreted in breast milk. hpra.ie
| Parameter | Value | Source(s) |
| Volume of Distribution (Vd) | 1.1 - 5.7 L/kg | hpra.iedrugbank.comnih.gov |
Metabolic Pathways and Metabolite Characterization
Tranylcypromine undergoes extensive metabolism, primarily in the liver. drugbank.comnih.govnih.gov The biotransformation process involves several key pathways, leading to the formation of various metabolites.
Hepatic Biotransformation Processes
The liver is the primary site of tranylcypromine metabolism. drugbank.comnih.gov The main metabolic processes include ring hydroxylation and N-acetylation. nih.govnih.govresearchgate.net Tranylcypromine has been found to inhibit several cytochrome P450 enzymes, including CYP2A6, at therapeutic concentrations. nih.govwikipedia.org While it can also inhibit CYP2C19, CYP2C9, CYP2D6, CYP3A4, and CYP2B6, clinically significant interactions at typical doses are considered uncommon. nih.gov The potential for interaction with CYP2C19 may be more relevant for individuals who are poor metabolizers of substrates for this enzyme. nih.gov The idea that amphetamine might be a metabolite has been a topic of debate, but most studies have concluded that this does not occur. wikipedia.orgnih.govnih.gov
Identification and Potency of Active and Inactive Metabolites (e.g., 4-hydroxytranylcypromine (B217116), N-acetyltranylcypromine)
The primary metabolites of tranylcypromine that have been identified are 4-hydroxytranylcypromine and N-acetyltranylcypromine. hpra.iewikipedia.orgnih.gov Another metabolite, N-acetyl-4-hydroxytranylcypromine, has also been identified. wikipedia.orgcbg-meb.nl
These metabolites are known to be less potent monoamine oxidase inhibitors than the parent compound, tranylcypromine. wikipedia.orgwikiwand.com Preliminary studies have indicated that both 4-hydroxytranylcypromine and N-acetyltranylcypromine retain some MAO-inhibiting properties, with a slight preference for inhibiting MAO-A over MAO-B, but they are weaker than tranylcypromine in this regard. cbg-meb.nlresearchgate.net More quantitative data on these metabolites are still needed to fully understand their clinical significance. researchgate.netresearchgate.net In animal studies, N-acetyltranylcypromine was found to be the major metabolite. cdnsciencepub.com
| Metabolite | Potency Compared to Tranylcypromine | Source(s) |
| 4-hydroxytranylcypromine | Less potent MAO inhibitor | wikipedia.orgcbg-meb.nlwikiwand.com |
| N-acetyltranylcypromine | Less potent MAO inhibitor | wikipedia.orgwikiwand.comresearchgate.net |
| N-acetyl-4-hydroxytranylcypromine | Identified as a metabolite | wikipedia.orgcbg-meb.nl |
Elimination Pathways and Excretion Research
Tranylcypromine and its metabolites are primarily excreted in the urine. medsafe.govt.nzpsychdb.comnih.gov The elimination of tranylcypromine is rapid, with a half-life of approximately 1.5 to 3.2 hours in individuals with normal kidney and liver function. drugbank.comnih.gov Despite this short half-life, its pharmacodynamic effects are long-lasting due to the irreversible inhibition of the MAO enzyme. wikipedia.org
Only a small fraction, about 4%, of a dose is excreted in the urine as unchanged tranylcypromine. hpra.ie The majority of the drug is eliminated as metabolites, including hippuric acid and benzoic acid, which are excreted through the bile and, particularly, the kidneys. hpra.iehpra.ie The renal excretion of tranylcypromine is pH-dependent, with a lower (more acidic) urine pH facilitating its excretion. hpra.iehpra.ie Complete excretion of the drug and its metabolites occurs within 24 hours of the last dose. hpra.iedrugs.com
| Parameter | Value | Source(s) |
| Primary Route of Elimination | Urine | medsafe.govt.nzpsychdb.comnih.gov |
| Elimination Half-life (t½) | 1.5 - 3.2 hours | drugbank.comnih.gov |
| Unchanged Drug in Urine | ~4% | hpra.ie |
| Excretion Timeframe | Within 24 hours | hpra.iedrugs.com |
| pH-dependent Excretion | Yes, lower pH facilitates excretion | hpra.iehpra.ie |
Neurobiological and Neurochemical Investigations
Monoamine System Dynamics and Interactions
Tranylcypromine's primary mechanism of action involves the irreversible inhibition of both MAO-A and MAO-B isoenzymes. drugbank.commedchemexpress.com This inhibition leads to a significant increase in the synaptic availability of key monoamine neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). drugbank.comnih.gov By blocking the metabolic breakdown of these neurotransmitters, tranylcypromine (B92988) enhances their signaling in the brain, a process believed to be central to its therapeutic effects. drugbank.com
The inhibition of MAO-A is considered particularly relevant for its antidepressant activity. drugbank.com At higher therapeutic doses, tranylcypromine also exhibits norepinephrine reuptake inhibition, further augmenting noradrenergic neurotransmission. nih.govresearchgate.net The elevation of these monoamines, along with trace amines like phenylethylamine, contributes to downstream neuroplastic changes. nih.gov
Synaptic Plasticity and Neurogenesis Research
Chronic administration of tranylcypromine has been shown to influence synaptic plasticity and promote neurogenesis, particularly within the hippocampus. nih.govmdpi.com These effects are thought to be a downstream consequence of enhanced monoaminergic signaling. researchgate.net
Research indicates that long-term treatment with tranylcypromine can increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and cortical areas. mdpi.com BDNF is a key molecule involved in neuronal survival, growth, and the formation of new synapses. mdpi.com The upregulation of BDNF is a shared characteristic among various antidepressant treatments and is believed to contribute to their therapeutic efficacy by counteracting the negative effects of stress on the brain. nih.govmdpi.com Specifically, chronic use of MAOIs like tranylcypromine can increase cell proliferation in the hippocampus. nih.gov Studies using high-speed imaging have revealed that while chronic stress can dampen neuronal signal flow through the hippocampus, antidepressants, including tranylcypromine, can counteract this impairment. frontiersin.orgmpg.de
Endocannabinoid System Modulation
Recent investigations have highlighted the interaction between tranylcypromine and the endocannabinoid system, a crucial neuromodulatory system involved in regulating emotion and stress. researchgate.netnih.gov
Studies in animal models have demonstrated that chronic treatment with tranylcypromine significantly reduces the tissue content of the endocannabinoid anandamide (B1667382) (N-arachidonylethanolamine or AEA) in several brain regions, including the prefrontal cortex, hippocampus, and hypothalamus. researchgate.netnih.gov This reduction in AEA levels is a distinct effect of tranylcypromine and is not observed with all classes of antidepressants. nih.gov The decrease in AEA may be linked to the enhancement of dopaminergic signaling, as dopamine has been shown to modulate AEA levels. nih.gov
In contrast to its effect on AEA, tranylcypromine treatment has been found to increase the levels of another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), specifically in the prefrontal cortex. researchgate.netnih.govamazonaws.com This reciprocal regulation of AEA and 2-AG suggests a complex interplay. nih.gov The downregulation of AEA in the prefrontal cortex by tranylcypromine might lead to a compensatory increase in 2-AG activity. nih.gov
Table 1: Effects of Chronic Tranylcypromine Treatment on Endocannabinoid Levels in Rat Brain Regions
| Brain Region | Anandamide (AEA) Change | 2-Arachidonoylglycerol (2-AG) Change |
|---|---|---|
| Prefrontal Cortex | Decreased researchgate.netnih.gov | Increased researchgate.netnih.govamazonaws.com |
| Hippocampus | Decreased researchgate.netnih.gov | No significant change nih.gov |
| Hypothalamus | Decreased researchgate.netnih.gov | No significant change nih.gov |
Stress Response System Modulation (e.g., Corticotropin Releasing Factor)
Tranylcypromine has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. Chronic administration of tranylcypromine can lead to a reduced stress-induced hypersecretion of corticotropin-releasing factor (CRF). nih.govresearchgate.net CRF is a key peptide that initiates the stress cascade. psu.edu
Research in animal models indicates that four-week treatment with tranylcypromine can attenuate the increase in CRF synthesis in the paraventricular nucleus of the hypothalamus following acute stress. psu.edu This suggests that chronic antidepressant treatment may diminish the sensitivity of CRF neurons to stressors rather than altering their baseline activity. psu.edu During stressful situations, the hypothalamus releases CRF, which elevates cortisol levels; this process is often dysregulated in individuals with depression. mdpi.commdpi.com
Stereoisomeric Differences in Neurotransmitter Modulation and Behavioral Effects
Tranylcypromine is a racemic mixture, meaning it consists of two stereoisomers (enantiomers): a (+)-isomer (d-tranylcypromine) and a (-)-isomer (l-tranylcypromine). nih.govnih.gov These stereoisomers exhibit distinct neurochemical and behavioral profiles. nih.gov
Biochemical and pharmacological studies suggest that the d-isomer primarily influences tryptaminergic (serotonin) neurotransmission, while the l-isomer has a more pronounced effect on catecholaminergic (norepinephrine and dopamine) systems. nih.gov These differences translate to distinct behavioral effects in animal models. The d-isomer has been associated with stereotypic behavior and head twitches, whereas the l-isomer tends to enhance locomotor activity and can induce aggressive behavior. nih.gov This stereoselectivity highlights the nuanced and complex pharmacology of tranylcypromine beyond its general MAO-inhibiting properties. nih.govcapes.gov.br
Table 2: Stereoisomeric Effects of Tranylcypromine
| Stereoisomer | Primary Neurotransmitter System Affected | Observed Behavioral Effects in Rats |
|---|---|---|
| d-tranylcypromine | Tryptaminergic (Serotonin) nih.gov | Stereotypic behavior, head twitches, enhanced extensor hindlimb reflexes nih.gov |
| l-tranylcypromine | Catecholaminergic (Norepinephrine, Dopamine) nih.gov | Enhanced locomotor activity, aggressive behavior nih.gov |
d-Stereoisomer Effects on Tryptaminergic Neurotransmission and Stereotypic Behavior
The d-stereoisomer of tranylcypromine primarily influences tryptaminergic neurotransmission. nih.gov This is evidenced by its capacity to induce specific behaviors and physiological responses associated with the serotonin system. nih.govnih.gov
In animal models, particularly in rats, the administration of the d-isomer of tranylcypromine has been shown to produce stereotypic behaviors. nih.govthieme-connect.com These behaviors include repetitive, patterned movements such as side-to-side body movements, "piano-playing" motions with the forepaws, backward circling, and adduction of the hind legs. thieme-connect.com Additionally, the d-isomer is known to cause head twitches, a behavioral response often linked to serotonergic activation. nih.govthieme-connect.com
Further supporting its role in tryptaminergic pathways, studies on spinal rats have demonstrated that both racemic tranylcypromine (dl-TCP) and its d-stereoisomer (d-TCP) can elicit a hindlimb extensor reflex. nih.gov This reflex is considered a reliable indicator of enhanced tryptaminergic neurotransmission. nih.gov The failure of the l-isomer to produce this reflex underscores the stereoselective nature of this effect. nih.gov The observed actions of the d-isomer suggest both direct and indirect interactions with tryptaminergic systems. nih.govechemi.com
| Behavioral and Physiological Effects of Tranylcypromine d-Stereoisomer |
| Induces stereotypic behavior (e.g., side-to-side movements, backward circling) |
| Causes head twitches |
| Enhances extensor hindlimb reflexes |
| Alters effects of reserpine (B192253) on locomotor activity |
l-Stereoisomer Effects on Catecholaminergic Neurotransmission and Locomotor Activity
In contrast to its d-counterpart, the l-stereoisomer of tranylcypromine predominantly affects catecholaminergic neurotransmission, which includes dopamine and norepinephrine pathways. nih.govthieme-connect.com This stereoselective action results in a different set of behavioral outcomes.
Studies have shown that the l-isomer significantly enhances both vertical and horizontal locomotor activity in rats. nih.govthieme-connect.com This increase in general movement is a key distinction from the stereotypic, patterned behaviors induced by the d-isomer. thieme-connect.com Furthermore, the l-isomer has been observed to cause aggressive behavior in animal models. nih.gov
Notably, the l-isomer does not influence hindlimb reflexes or produce head twitches, further differentiating its neurochemical profile from the d-isomer. nih.govthieme-connect.com The molecular structure of the l-isomer of tranylcypromine shows a resemblance to the biologically active isomer of apomorphine, a known dopaminergic agonist, which is consistent with its effects on catecholaminergic systems. thieme-connect.com
| Behavioral Effects of Tranylcypromine l-Stereoisomer |
| Enhances vertical locomotor activity |
| Enhances horizontal locomotor activity |
| Causes aggressive behavior |
| Does not influence hindlimb reflexes |
| Does not produce head twitches |
Interactions with Toll-like Receptors (TLRs) and Intracellular Signaling Pathways (e.g., ERK, STAT3, NF-κB)
Recent research has illuminated the immunomodulatory properties of tranylcypromine, highlighting its interactions with Toll-like receptors (TLRs) and downstream intracellular signaling pathways. nih.govresearchgate.net These interactions are particularly relevant in the context of neuroinflammation.
Studies have demonstrated that tranylcypromine can modulate neuroinflammatory responses mediated by lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4. nih.govresearchgate.net In microglial cells, tranylcypromine has been found to suppress LPS-induced production of proinflammatory cytokines such as IL-1β and IL-6. nih.gov This effect is achieved, at least in part, by modulating the TLR4/ERK/STAT3 signaling pathway. nih.govresearchgate.net
Specifically, tranylcypromine has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade. nih.govoup.comoup.com By inhibiting ERK activation, tranylcypromine can decrease the downstream signaling that leads to the production of inflammatory mediators. nih.gov
Furthermore, tranylcypromine influences the activation of transcription factors such as Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). nih.gov Research indicates that tranylcypromine can suppress the phosphorylation and nuclear translocation of both p-STAT3 and p-NF-κB in microglial cells following an inflammatory stimulus. nih.gov However, some studies have reported that in certain contexts, tranylcypromine did not alter LPS-mediated NF-κB signaling in the hippocampus of rats. frontiersin.orgnih.gov This suggests that the effects of tranylcypromine on NF-κB may be cell-type or brain-region specific. frontiersin.orgnih.gov
The interaction with the JAK2/STAT3 pathway has also been explored, with findings indicating that tranylcypromine can influence this pathway, which is involved in angiogenesis and inflammation. frontiersin.org
Clinical Research Findings and Therapeutic Efficacy Studies
Efficacy in Major Depressive Disorder (MDD)
Tranylcypromine (B92988) is recognized for its role in treating major depressive disorder (MDD). wikipedia.orgnih.gov A meta-analysis of controlled clinical trials demonstrated that tranylcypromine is superior to placebo for depression. nih.govresearchgate.net Further analysis of its efficacy has focused on specific subtypes of depression and in cases where other treatments have failed.
Meta-Analysis: Tranylcypromine vs. Tricyclic Antidepressants (TCAs)
Summary of findings from a meta-analysis of 8 controlled studies comparing the efficacy of tranylcypromine and TCAs in major depression.
| Comparison | Number of Studies Analyzed | Key Finding | Statistical Measure (Example) | Reference |
|---|---|---|---|---|
| Tranylcypromine vs. TCAs (Overall) | 8 | Tranylcypromine demonstrated significant superiority over TCAs in the primary analysis. | Pooled logOR: 0.480 | nih.govpsychotropical.com |
| Tranylcypromine vs. TCAs (Robustness Check) | 10 (8 + 2 hypothetical) | The result remained robust even after including data from two additional studies with continuous endpoints. | Pooled logOR: 0.350 | psychotropical.compsychotropical.com |
| Subgroup Analysis | N/A | The overall superiority of tranylcypromine was determined by its strong performance in studies of psychomotor-retarded depression. | Visual inspection of forest plots | nih.govpsychotropical.compsychotropical.com |
Clinical evidence strongly suggests that tranylcypromine may have a particular advantage in treating depression characterized by psychomotor retardation, also referred to as anergic depression. nih.govpsychotropical.compsychotropical.com This subtype involves symptoms such as a loss of initiative, volitional inhibition (anergia), and anhedonia. frontiersin.org Analysis of comparative trials indicates that the observed superiority of tranylcypromine over TCAs is largely attributable to two studies focused on this specific depressive subtype. nih.govpsychotropical.comresearchgate.netpsychotropical.com Examination of data from controlled trials revealed that predictors of a favorable response to tranylcypromine included greater initial severity of psychomotor retardation. nih.gov This specific efficacy aligns with the pharmacological profile of tranylcypromine, particularly its dopaminergic effects. psychotropical.com
Tranylcypromine has demonstrated notable efficacy in the treatment of atypical depression, a subtype characterized by mood reactivity, significant weight gain or increase in appetite, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity. wikipedia.orgpsychiatryonline.org Research suggests that MAOIs as a class are superior for treating atypical depression. mdedge.comthe-hospitalist.org Controlled trials have shown tranylcypromine to be more effective than both placebo and the tricyclic antidepressant imipramine (B1671792) for this condition. psychiatryonline.org One study comparing phenelzine (B1198762), imipramine, and placebo in patients with atypical depression found response rates of 71%, 50%, and 28%, respectively, with phenelzine being superior to imipramine. psychiatrist.com Tranylcypromine is considered an important therapeutic option for patients with atypical depression. nih.govpsychotropical.com The specific responsiveness of this depression subtype to MAOIs may be linked to underlying biological mechanisms, as some evidence suggests that individuals with atypical depression may have high MAO activity. psychiatryonline.org
Tranylcypromine is frequently considered a therapeutic option for treatment-resistant depression (TRD), which is defined as depression that has not responded to adequate trials of other antidepressants. nih.govcbg-meb.nl Meta-analyses have confirmed its efficacy in this population. nih.govresearchgate.net In studies of patients with TRD who had previously not responded to TCAs and selective serotonin (B10506) reuptake inhibitors (SSRIs), tranylcypromine was found to be superior to placebo. nih.govresearchgate.net It has also shown equal efficacy to other MAOIs in this patient group. nih.govresearchgate.net In one double-blind study of severely depressed inpatients who had not responded to TCAs or fluvoxamine, 44% of patients responded to tranylcypromine, showing no significant difference in efficacy compared to phenelzine (47% response rate). psychiatrist.com Another study comparing tranylcypromine to the selective MAO-A inhibitor brofaromine (B1663282) in patients resistant to TCAs found no significant difference in efficacy, with 5 of 17 patients responding to tranylcypromine. nih.gov Research also indicates that tranylcypromine can be effective even in patients who have not responded to electroconvulsive therapy (ECT). psychiatryonline.org
Selected Efficacy Studies of Tranylcypromine in Treatment-Resistant Depression (TRD)
Summary of response rates from various clinical trials investigating tranylcypromine in patients who have not responded to prior antidepressant treatments.
| Study Design | Comparator | Patient Population | Tranylcypromine Response Rate | Comparator Response Rate | Reference |
|---|---|---|---|---|---|
| Meta-Analysis (1 study) | Placebo | TRD after TCAs/SSRIs | Superior to Placebo | N/A | nih.govresearchgate.net |
| Double-Blind, 5-week trial | Phenelzine | 77 inpatients with MDD resistant to TCAs or fluvoxamine | 44% (17 of 39) | 47% (18 of 38) | psychiatrist.com |
| Double-Blind trial | Brofaromine | 39 inpatients with MDD resistant to TCAs | 29% (5 of 17) | 45% (10 of 22) | nih.gov |
| Retrospective Cohort Study | N/A (Augmentation with Amitriptyline) | ECT nonresponders (N=25) | No recurrent major depressive episodes during follow-up | N/A | psychiatryonline.org |
Efficacy in Anxiety Disorders
Beyond its use in depressive disorders, the therapeutic potential of tranylcypromine hydrochloride has been explored in the context of anxiety disorders. wikipedia.org
Tranylcypromine has been shown to be an effective treatment for panic disorder, including cases with comorbid social anxiety disorder. wikipedia.orgnih.govpsychiatryinvestigation.orgpsychiatryinvestigation.orgresearchgate.net A double-blind, 12-week comparative study investigated the efficacy of two different daily doses of tranylcypromine in patients with panic disorder and comorbid social anxiety disorder. nih.gov At the end of the study, a significant reduction in panic attacks from baseline was observed in both groups. researchgate.netnih.gov Over 68% of patients in each group became completely free of panic attacks. psychiatryinvestigation.orgnih.gov While both doses were effective for panic symptoms, the higher dose showed greater efficacy for the comorbid social anxiety symptoms. nih.gov Reviews of clinical trials have confirmed that tranylcypromine is an effective drug for patients with panic disorder. psychiatryinvestigation.orgpsychiatryinvestigation.orgresearchgate.net
Tranylcypromine Efficacy in Panic Disorder with Comorbid Social Anxiety
Results from a 12-week double-blind trial comparing two dose levels of tranylcypromine.
| Dose Group | Number of Patients | Reduction in Panic Attacks from Baseline | Percentage of Patients Panic-Free at 12 Weeks | Reference |
|---|---|---|---|---|
| 30 mg/day | 19 | 69.6% | 68.4% | nih.gov |
| 60 mg/day | 17 | 74.8% | 70.6% | nih.gov |
Obsessive-Compulsive Disorder (OCD) Research
Tranylcypromine, a monoamine oxidase inhibitor (MAOI), has been investigated for its efficacy in treating Obsessive-Compulsive Disorder (OCD), particularly in cases that are resistant to other treatments. nih.gov While selective serotonin reuptake inhibitors (SSRIs) are generally considered the first-line pharmacotherapy for OCD, research suggests a role for MAOIs like tranylcypromine in certain patient populations. nih.gov
Early case reports and some studies from the 1980s indicated that tranylcypromine could be effective in reducing OCD symptoms. researchgate.netnih.gov For instance, some research highlighted that significant therapeutic effects in OCD were achieved with higher dosages of certain antidepressants, including tranylcypromine. researchgate.net The serotonergic hypothesis of OCD, which posits that dysregulation of the serotonin system is a key factor in the disorder's development, provides a theoretical basis for the use of MAOIs, as they increase the synaptic availability of serotonin. researchgate.netoup.com
One report detailed six cases of OCD treated with tranylcypromine, with satisfactory results observed in four of the patients. researchgate.net Another case study reported the rapid and dramatic improvement of a patient with severe OCD upon treatment with tranylcypromine. nih.govkarger.com These findings, though based on small sample sizes, suggest that tranylcypromine may be a viable option for some individuals with OCD. researchgate.net
More recent discussions and case series continue to explore the potential of MAOIs for treatment-resistant OCD. nih.govresearchgate.net The rationale for their use often stems from the need for alternative therapeutic strategies when patients fail to respond to standard treatments. nih.gov
| Study Type | Key Findings | Citations |
| Case Report | Rapid and significant improvement in severe OCD symptoms. | nih.govkarger.com |
| Case Series (n=6) | Satisfactory outcomes in 4 out of 6 patients with OCD. | researchgate.net |
| Review | Suggests MAOIs have a role in OCD treatment, especially at higher doses. | researchgate.net |
| Case Series (n=9, Phenelzine) | In treatment-resistant OCD, 3 patients had marked improvement, 3 had some improvement, and 3 had minimal or no improvement with another MAOI, phenelzine. | nih.gov |
Efficacy in Attention Deficit Hyperactivity Disorder (ADHD)
Research has also explored the efficacy of tranylcypromine in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). wikipedia.orgadhdonline.com Some studies suggest that MAOIs can be an effective treatment for the core symptoms of ADHD. psychiatry-research-eg.comadditudemag.com
An open clinical trial involving twenty-seven children with a DSM-III-R diagnosis of ADHD found that tranylcypromine was effective in reducing hyperactivity. psychiatry-research-eg.com A comparison of pre- and post-medication assessments using the Conners Abbreviated Hyperactivity Rating Scale showed a statistically significant difference. psychiatry-research-eg.com
In a double-blind, cross-over study, fourteen boys with ADD with Hyperactivity were treated with either dextroamphetamine sulfate (B86663) or an MAOI (eight of whom received tranylcypromine sulfate). The study found that the MAOIs provided immediate and clinically significant benefits that were indistinguishable from those of dextroamphetamine. nih.gov This suggests that for some patients, tranylcypromine could be a viable alternative to stimulant medications. psychiatry-research-eg.comnih.gov The mechanism of action is thought to involve the modulation of multiple neurotransmitter systems. nih.gov
It is noted that while stimulants are often the first-line treatment for ADHD, their availability can be restricted in some regions, prompting research into alternative medications like tranylcypromine. psychiatry-research-eg.com
| Study Design | Participant Group | Key Findings | Citations |
| Open Clinical Trial | 27 children with ADHD | Statistically significant reduction in hyperactivity scores on the Conners Abbreviated Hyperactivity Rating Scale. | psychiatry-research-eg.com |
| Double-Blind, Cross-Over Study | 14 boys with ADD with Hyperactivity | Tranylcypromine was clinically indistinguishable from dextroamphetamine in its immediate and significant benefits. | nih.gov |
Combination Therapy Research
The use of tranylcypromine in combination with other psychotropic medications has been investigated for treatment-resistant conditions.
Concomitant Use with Antipsychotic Medications for Schizophrenia with Negative Symptoms
The adjunctive use of antidepressants with antipsychotic medications is a strategy explored for managing the negative symptoms of schizophrenia, which include blunted affect, alogia, and avolition. cambridge.orgcabidigitallibrary.org While various antidepressants have been studied, research specifically on tranylcypromine in this context provides some noteworthy findings.
A retrospective analysis of 53 patients treated with a combination of a second-generation antipsychotic and tranylcypromine reported improvement in negative symptoms in 43% of patients after an average of 9 weeks of treatment. researchgate.net A notable improvement was seen in reduced activity. researchgate.net The study suggested that this combination could be a reasonable approach for schizophrenia with predominant negative symptoms, particularly after other antidepressants have failed. researchgate.net
A meta-analysis of seven controlled studies of add-on tranylcypromine for schizophrenia with predominant negative symptoms found a positive effect size. researchgate.netnih.govtandfonline.com The analysis of a subset of four prospective, parallel-comparison studies showed a significant benefit of adding tranylcypromine to antipsychotic medication versus antipsychotic monotherapy. nih.gov The therapeutic effect of adjunctive tranylcypromine in this context may be related to its strong dopaminergic activity. nih.gov
| Study Design | Participant Group | Key Findings | Citations |
| Retrospective Analysis | 53 patients with schizophrenia and negative symptoms | 43% showed improvement in negative symptoms with add-on tranylcypromine to a second-generation antipsychotic. | researchgate.net |
| Meta-analysis | Patients with schizophrenia and predominant negative symptoms from 7 controlled studies | Add-on tranylcypromine was superior to antipsychotic monotherapy in improving negative symptoms. | researchgate.netnih.govtandfonline.com |
Combination with Tricyclic Antidepressants (e.g., Amitriptyline) for Treatment-Resistant Depression
The combination of a monoamine oxidase inhibitor like tranylcypromine with a tricyclic antidepressant (TCA) such as amitriptyline (B1667244) has been explored for treatment-resistant depression (TRD). umich.edunih.govthe-hospitalist.org This combination is generally approached with caution due to the potential for adverse effects. psychiatrictimes.comcambridge.org
A retrospective cohort study of 31 patients with electroconvulsive therapy-resistant major depressive disorder (ECT-r MDD) treated with a combination of amitriptyline and tranylcypromine found that 80.6% of the patients met response criteria within the first 12 weeks. nih.govresearchgate.net In a long-term follow-up of the responders, none experienced a recurring depressive episode. nih.govresearchgate.net
However, other studies have yielded more mixed results. One double-blind controlled trial found no significant advantage of the amitriptyline-tranylcypromine combination over either drug used alone in a group of patients with depression that was not necessarily treatment-resistant. cambridge.org Another study in a similar patient population also failed to show the superiority of the combination therapy. cambridge.org The efficacy of this combination may be more pronounced in individuals with severe, treatment-refractory depression. umich.edu
Animal studies have also investigated the neurobiological effects of this combination. One study in rats found that the combination of amitriptyline and tranylcypromine produced a greater down-regulation of 5-HT2 receptors compared to amitriptyline alone after 10 days, though this enhanced effect was not consistent at other time points. nih.gov
| Study Design | Participant Group | Key Findings | Citations |
| Retrospective Cohort Study | 31 patients with ECT-resistant major depressive disorder | 80.6% of patients responded to the combination of tranylcypromine and amitriptyline. | nih.govresearchgate.net |
| Double-Blind Controlled Trial | Patients with depression (not necessarily treatment-resistant) | The combination of amitriptyline and tranylcypromine showed no advantage over either drug alone. | cambridge.org |
| Animal Study (Rats) | Sprague-Dawley rats | The combination produced a greater down-regulation of 5-HT2 sites than amitriptyline alone at the 10-day mark. | nih.gov |
Research on Adverse Effects and Pharmacological Interactions
Mechanisms of Hypertensive Crisis
A hypertensive crisis is a severe and rapid increase in blood pressure that can lead to life-threatening complications. patsnap.com With tranylcypromine (B92988), this adverse event is most famously associated with dietary indiscretions and interactions with certain medications.
Tyramine (B21549) Interaction and Norepinephrine (B1679862) Release
The "cheese reaction," a term coined due to the high tyramine content in aged cheeses, is a classic example of a food-drug interaction that can precipitate a hypertensive crisis in individuals taking MAOIs like tranylcypromine. geekymedics.comthieme-connect.com
Pathophysiological Cascade:
Inhibition of MAO-A: Tranylcypromine irreversibly inhibits both isoforms of monoamine oxidase, MAO-A and MAO-B. geekymedics.comnih.gov MAO-A is predominantly found in the gastrointestinal tract and liver and is responsible for the metabolism of dietary amines, including tyramine. unboundmedicine.com
Tyramine Absorption: In the absence of MAO-A inhibition, ingested tyramine is effectively metabolized in the gut and liver, preventing its systemic absorption. unboundmedicine.com However, when MAO-A is inhibited by tranylcypromine, tyramine from consumed foods and beverages bypasses this first-pass metabolism and enters the systemic circulation. unboundmedicine.comscielo.br
Displacement of Norepinephrine: Tyramine is structurally similar to norepinephrine and is taken up into sympathetic nerve terminals by the norepinephrine transporter (NET). psychotropical.com Once inside the neuron, tyramine acts as a "false neurotransmitter," displacing stored norepinephrine from synaptic vesicles into the synaptic cleft. psychotropical.com
Vasoconstriction and Hypertensive Crisis: The sudden and massive release of norepinephrine into the circulation leads to potent stimulation of adrenergic receptors on blood vessels, causing widespread vasoconstriction and a dramatic increase in blood pressure, culminating in a hypertensive crisis. psychotropical.comnih.gov
Table 1: Pathophysiological Cascade of Tyramine-Induced Hypertensive Crisis with Tranylcypromine Hydrochloride
| Step | Event | Mechanism | Consequence |
|---|---|---|---|
| 1 | Inhibition of MAO-A | Tranylcypromine irreversibly binds to and inactivates MAO-A in the gut and liver. | Decreased metabolism of dietary tyramine. |
| 2 | Tyramine Absorption | Ingested tyramine is absorbed intact into the systemic circulation. | Elevated plasma tyramine levels. |
| 3 | Norepinephrine Displacement | Tyramine is taken up into sympathetic nerve terminals and displaces norepinephrine from storage vesicles. | Massive release of norepinephrine into the synapse. |
| 4 | Hypertensive Crisis | Norepinephrine stimulates adrenergic receptors on blood vessels. | Severe vasoconstriction and a rapid, dangerous rise in blood pressure. |
Interaction with Indirect Sympathomimetic Drugs
Indirect-acting sympathomimetic amines, found in many over-the-counter cold and allergy medications, as well as in some prescription drugs, can also trigger a hypertensive crisis when co-administered with tranylcypromine. psychiatrypodcast.comdrugs.com
Pathophysiological Cascade:
Enhanced Norepinephrine Stores: The inhibition of MAO by tranylcypromine leads to an accumulation of norepinephrine within the storage vesicles of sympathetic neurons. psychiatrypodcast.comdrugs.com
Increased Norepinephrine Release: Indirect sympathomimetics, such as pseudoephedrine and ephedrine, function by promoting the release of endogenous catecholamines, including norepinephrine, from these nerve terminals. psychiatrypodcast.commedscape.com
Synergistic Effect: The combination of increased norepinephrine stores due to MAO inhibition and the enhanced release of norepinephrine caused by the indirect sympathomimetic drug results in a synergistic and excessive release of this potent vasoconstrictor into the synapse. psychiatrypodcast.comdrugs.com
Hypertensive Crisis: This flood of norepinephrine overwhelms the system, leading to a severe hypertensive reaction, similar to that seen with the tyramine interaction. psychiatrypodcast.com
Table 2: Examples of Indirect Sympathomimetic Drugs Interacting with this compound
| Drug Class | Examples |
|---|---|
| Decongestants | Pseudoephedrine, Phenylephrine, Ephedrine |
| Stimulants | Amphetamine, Methylphenidate, Diethylpropion |
| Anorectics | Phentermine |
Mechanisms of Serotonin (B10506) Syndrome
Serotonin syndrome, also known as serotonin toxicity, is a potentially life-threatening condition caused by an excess of serotonergic activity in the central nervous system (CNS). geekymedics.comopenanesthesia.org This syndrome is a significant risk when tranylcypromine is combined with other drugs that enhance serotonin levels. nih.gov
Interaction with Serotonin-Enhancing Pharmacological Agents
The co-administration of tranylcypromine with a wide range of serotonergic drugs is contraindicated due to the high risk of precipitating serotonin syndrome. medscape.comfda.gov
Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These drugs block the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. When combined with tranylcypromine, which prevents the breakdown of serotonin, the result is a massive increase in synaptic serotonin. psychiatrypodcast.comopenanesthesia.org
Tricyclic Antidepressants (TCAs): Many TCAs, particularly clomipramine (B1669221) and imipramine (B1671792), also inhibit the reuptake of serotonin. psychiatrypodcast.com Their combination with tranylcypromine poses a similar risk to that of SSRIs and SNRIs. psychiatrypodcast.com
Dextromethorphan: This common cough suppressant is a serotonin reuptake inhibitor and an NMDA receptor antagonist. Its serotonergic activity is sufficient to cause serotonin syndrome when combined with an MAOI. medscape.comnih.gov
Meperidine: This opioid analgesic has weak serotonin reuptake inhibiting properties. The interaction with MAOIs can lead to severe serotonin syndrome, characterized by agitation, hyperthermia, and cardiovascular instability. openanesthesia.orgmedscape.com
Pathophysiological Cascade
The development of serotonin syndrome follows a cascade of events resulting from excessive stimulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov
Increased Synaptic Serotonin: The primary event is a dramatic increase in the concentration of serotonin in the synaptic cleft. This is caused by the dual action of tranylcypromine preventing serotonin breakdown and a co-administered serotonergic agent either inhibiting its reuptake or promoting its release. geekymedics.comnih.gov
Receptor Overstimulation: The excess serotonin leads to widespread and non-physiological activation of postsynaptic serotonin receptors throughout the brain and spinal cord. nih.gov
Clinical Manifestations: This overstimulation results in a triad (B1167595) of clinical features:
Altered Mental Status: Agitation, confusion, delirium, and in severe cases, coma. openanesthesia.orgfda.gov
Autonomic Hyperactivity: Tachycardia, labile blood pressure, hyperthermia, diaphoresis, and flushing. openanesthesia.orgfda.gov
Neuromuscular Excitability: Tremor, rigidity, myoclonus (sudden muscle jerks), hyperreflexia, and incoordination. openanesthesia.orgfda.gov
Table 3: Pathophysiological Cascade of Serotonin Syndrome with this compound
| Step | Event | Mechanism | Clinical Manifestations |
|---|---|---|---|
| 1 | Increased Synaptic Serotonin | Inhibition of serotonin breakdown by tranylcypromine and inhibition of reuptake/increased release by a co-administered serotonergic agent. | Elevated serotonin levels in the synapse. |
| 2 | Receptor Overstimulation | Excessive activation of 5-HT1A and 5-HT2A receptors in the CNS. | Widespread neuronal dysregulation. |
| 3 | Clinical Triad | Disruption of normal CNS function due to serotonergic overactivity. | Altered mental status, autonomic hyperactivity, and neuromuscular excitability. |
Mechanisms of Orthostatic Hypotension
Orthostatic hypotension, a significant drop in blood pressure upon standing, is a common and often dose-limiting side effect of tranylcypromine. nih.govdrugs.compsychiatryonline.org The mechanism is complex and not fully elucidated but is thought to involve the following:
False Neurotransmitter Hypothesis: One prominent theory suggests that the inhibition of MAO leads to the accumulation of trace amines, such as octopamine (B1677172), within sympathetic neurons. psychotropical.com Octopamine can be stored in and released from synaptic vesicles alongside norepinephrine. However, octopamine has significantly weaker pressor activity than norepinephrine. When a person stands up, the release of this "false neurotransmitter" in place of norepinephrine results in an inadequate vasoconstrictor response to maintain blood pressure, leading to orthostatic hypotension.
Alpha-Adrenoceptor Dysfunction: Another proposed mechanism involves a functional blockade or downregulation of alpha-adrenoceptors. psychotropical.com These receptors are crucial for mediating the vasoconstriction necessary to maintain blood pressure upon changes in posture. Their dysfunction would lead to a blunted response to norepinephrine, resulting in a drop in blood pressure when standing. psychotropical.com
Central Vasomotor Inhibition: It has also been suggested that MAOIs may have a direct inhibitory effect on the vasomotor centers in the brainstem, which are responsible for regulating blood pressure. karger.com This central inhibition could contribute to the observed orthostatic hypotension.
Table 4: Proposed Mechanisms of Tranylcypromine-Induced Orthostatic Hypotension
| Proposed Mechanism | Description |
|---|---|
| False Neurotransmitter Hypothesis | Accumulation and release of weaker pressor amines (e.g., octopamine) instead of norepinephrine from sympathetic neurons. |
| Alpha-Adrenoceptor Dysfunction | Reduced responsiveness of alpha-adrenoceptors to norepinephrine, leading to inadequate vasoconstriction. |
| Central Vasomotor Inhibition | Direct inhibitory effect on the brain's blood pressure regulating centers. |
Drug-Drug Interaction Mechanisms
Tranylcypromine, as a monoamine oxidase inhibitor (MAOI), is subject to a number of clinically significant drug-drug interactions. These interactions are primarily pharmacodynamic in nature, stemming from the synergistic effects on neurotransmitter systems.
Pharmacodynamic Synergism (e.g., with amphetamines, stimulants, other sympathomimetics)
The co-administration of tranylcypromine with substances that increase synaptic levels of monoamines, such as amphetamines, stimulants, and other sympathomimetics, can lead to a dangerous pharmacodynamic synergism. medscape.commedscape.com Tranylcypromine inhibits the breakdown of neurotransmitters like norepinephrine, dopamine (B1211576), and serotonin. fda.govtandfonline.com Concurrently, sympathomimetic drugs often work by promoting the release or inhibiting the reuptake of these same neurotransmitters. drugs.comcambridge.org
The result of this combined action is a significant and potentially hazardous increase in the concentration of monoamines in the synaptic cleft. researchgate.net This can precipitate a hypertensive crisis, characterized by a rapid and severe increase in blood pressure, headache, and in some cases, cerebral hemorrhage. medscape.comfda.govdrugs.com Research has shown that this interaction is not limited to prescription stimulants; over-the-counter cold and hay fever remedies, as well as some herbal preparations containing vasoconstrictors, pose a similar risk. fda.govhpra.ie
Below is a table summarizing the interactions between tranylcypromine and various sympathomimetic drugs:
| Interacting Drug | Outcome of Interaction |
| Amphetamine | Increased hypertensive effects. drugbank.com |
| Methamphetamine | Increased effects of methamphetamine, risk of acute hypertensive episode. medscape.commedscape.com |
| Methylphenidate | Increased effects of methylphenidate, risk of acute hypertensive episode. medscape.comdrugs.com |
| Dexmethylphenidate | Increased effects of dexmethylphenidate, risk of acute hypertensive episode. medscape.com |
| Dextroamphetamine | Increased effects of dextroamphetamine, risk of acute hypertensive episode. medscape.com |
| Ephedrine | Increased effects of ephedrine, risk of acute hypertensive episode. medscape.com |
| Pseudoephedrine | Increased effects of pseudoephedrine, risk of acute hypertensive episode. medscape.com |
| Phenylephrine | Increased effects of phenylephrine, risk of acute hypertensive episode. medscape.com |
| Dobutamine | Increased effects of dobutamine, risk of acute hypertensive episode. medscape.com |
| Dopamine | Increased effects of dopamine, risk of acute hypertensive episode. medscape.com |
| Norepinephrine | Increased effects of norepinephrine, risk of acute hypertensive episode. medscape.com |
| Midodrine | Increased effects of midodrine, risk of acute hypertensive episode. medscape.com |
| Atomoxetine | Increased effects of atomoxetine, risk of acute hypertensive episode. medscape.com |
| Modafinil | Increased effects of modafinil, risk of acute hypertensive episode. medscape.com |
| Phendimetrazine | Increased effects of phendimetrazine, risk of acute hypertensive episode. medscape.com |
| Phentermine | Increased effects of phentermine, risk of acute hypertensive episode. medscape.com |
| Benzphetamine | Increased effects of benzphetamine, risk of acute hypertensive episode. medscape.com |
Unknown Mechanisms of Toxicity with Specific Compounds (e.g., opioids)
The interaction between tranylcypromine and certain opioids, particularly meperidine, can lead to severe and sometimes fatal reactions. medscape.commayoclinic.orgpfizermedicalinformation.com While the precise mechanisms are not fully elucidated, it is understood that these interactions can manifest in two primary ways: serotonin syndrome or a syndrome resembling acute narcotic overdose. medscape.compfizermedicalinformation.com
Serotonin syndrome is characterized by a triad of symptoms: autonomic dysfunction, neuromuscular excitation, and altered mental status. tg.org.au This is thought to result from the synergistic serotonergic effects of both the MAOI and certain opioids. medscape.comtg.org.au The other presentation, which can include coma, severe respiratory depression, cyanosis, and hypotension, has a less clear mechanism but may be related to preexisting metabolic vulnerabilities. pfizermedicalinformation.com It is crucial to note that the interaction with meperidine is considered particularly hazardous. medscape.commayoclinic.org
The following table details interactions with specific opioids where the mechanism is not fully understood:
| Interacting Opioid | Potential Outcome of Interaction |
| Meperidine | Increased toxicity, risk of serotonin syndrome or opioid toxicity. medscape.commedscape.com |
| Fentanyl | Increased toxicity, severe and unpredictable potentiation. medscape.com |
| Morphine | Increased toxicity, risk of hypotension, hyperpyrexia, somnolence, or death. medscape.com |
| Nalbuphine | Potential for serotonin syndrome or opioid toxicity (e.g., respiratory depression, coma). fda.gov |
| Diamorphine | Increased toxicity, risk of hypotension, hyperpyrexia, somnolence, or death. medscape.com |
| Difenoxin HCl | Increased toxicity, risk of hypotension, hyperpyrexia, somnolence, or death. medscape.com |
| Dipipanone | Increased toxicity, risk of hypotension, hyperpyrexia, somnolence, or death. medscape.com |
Interactions Affecting CNS Depression and Seizure Threshold
Tranylcypromine can potentiate the effects of central nervous system (CNS) depressants, including alcohol, barbiturates, benzodiazepines, and some antihistamines. mayoclinic.org This interaction can lead to increased sedation, drowsiness, and impairment of cognitive and motor skills. fda.govmayoclinic.org The mechanism is likely an additive pharmacodynamic effect on CNS function.
Furthermore, tranylcypromine has been reported to have a variable effect on the seizure threshold. hpra.iedrugs.com In some instances, it may lower the threshold, increasing the susceptibility to seizures, particularly in patients with a history of epilepsy. drugs.comhpra.ie This is a critical consideration when co-administering tranylcypromine with other medications that can also lower the seizure threshold, such as certain antipsychotics or in the context of metrizamide (B1676532) use. medscape.comhpra.ie
Research into Discontinuation-Related Phenomena
The cessation of tranylcypromine treatment can lead to a withdrawal syndrome, the neurobiological underpinnings of which are an area of ongoing research.
Neurobiological Underpinnings of Withdrawal Symptoms
Discontinuation of tranylcypromine can lead to a range of withdrawal symptoms, which are thought to stem from the abrupt removal of its inhibitory effect on monoamine oxidase. goodrx.comnih.gov This leads to a sudden decrease in the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine, which have been upregulated during treatment. researchgate.net
The brain, having adapted to the higher levels of these neurotransmitters, is suddenly faced with a relative deficiency, leading to a state of neurochemical imbalance. researchgate.net This imbalance is believed to be the primary driver of the physical and psychological symptoms of withdrawal. goodrx.com
Symptoms can include a worsening of depressive symptoms, anxiety, agitation, and in some cases, more severe manifestations like delirium, paranoia, and hallucinations. researchgate.netcambridge.org The strong effect of tranylcypromine on dopamine neurotransmission, in particular, has been suggested as a potential contributor to the risk of delirium upon withdrawal. researchgate.net The amphetamine-like properties of tranylcypromine may also play a role in the development of psychotic symptoms upon cessation. researchgate.net
Emerging Therapeutic Applications and Preclinical Research
Neuroprotective Properties
Tranylcypromine (B92988) has demonstrated significant neuroprotective effects in various preclinical models. These properties are attributed to its ability to interfere with key pathological processes implicated in neurodegeneration.
Potential in Parkinson's Disease Models
Tranylcypromine is recognized as a monoamine oxidase (MAO) inhibitor, a class of drugs used in the management of Parkinson's disease. nih.gov Its mechanism of action involves the inhibition of MAO-A and MAO-B, which leads to increased levels of monoamine neurotransmitters in the brain. wikipedia.org Beyond its symptomatic effects, research suggests that tranylcypromine may possess neuroprotective properties relevant to Parkinson's disease. wikipedia.org Studies using cellular models of Parkinson's disease have shown that tranylcypromine can protect neurons from toxic insults. science.gov
Inhibition of Amyloid-Beta (Aβ)-Induced Toxicity in Neurons
In the context of Alzheimer's disease, tranylcypromine has been shown to counteract the neurotoxic effects of amyloid-beta (Aβ) oligomers. researchgate.netnih.gov Aβ peptides are a hallmark of Alzheimer's disease and contribute to neuronal death and cognitive decline. nih.gov Studies have demonstrated that tranylcypromine can prevent Aβ-induced neuronal death in a dose-dependent manner in primary cortical neurons. nih.gov The protective effect was observed at a concentration of 10 µM. nih.gov Furthermore, tranylcypromine and its derivatives have been found to influence the aggregation process of Aβ, suggesting a mechanism that involves interfering with the formation of toxic Aβ assemblies. researchgate.netnih.gov
Modulation of Aβ-Mediated Microglial Activation
Neuroinflammation, driven by the activation of microglia, is a critical component of Alzheimer's disease pathology. nih.gov Aβ plaques trigger microglial activation, leading to the release of proinflammatory molecules that can exacerbate neuronal damage. nih.gov Preclinical research indicates that tranylcypromine can modulate this response. In a mouse model of Alzheimer's disease (5xFAD), administration of tranylcypromine significantly reduced Aβ-mediated microglial activation. nih.govresearchgate.netnih.gov This suggests that tranylcypromine can suppress the inflammatory component of Alzheimer's disease pathology. nih.gov
Anti-Inflammatory Modulations
Tranylcypromine exhibits notable anti-inflammatory effects, particularly in the context of neuroinflammation. These effects are mediated through the attenuation of inflammatory signaling pathways and the downregulation of proinflammatory molecules.
Attenuation of LPS-Induced Neuroinflammatory Responses in Microglial Cells and Animal Models
Lipopolysaccharide (LPS), a component of bacterial cell walls, is widely used to induce a potent inflammatory response in experimental models. frontiersin.org Tranylcypromine has been shown to effectively attenuate LPS-induced neuroinflammation. nih.govresearchgate.netnih.gov In vitro studies using BV2 microglial cells revealed that tranylcypromine selectively suppressed the expression of proinflammatory cytokines induced by LPS. nih.govresearchgate.net This effect was mediated, at least in part, by the modulation of TLR4/ERK/STAT3 signaling pathways. nih.gov In vivo studies in wild-type mice further confirmed these findings, showing that tranylcypromine administration significantly reduced LPS-induced microglial activation and the levels of proinflammatory cytokines in the brain. nih.govresearchgate.netnih.gov
Downregulation of Proinflammatory Cytokines (TNF-α, IL-1β, IL-6, COX-2)
A key aspect of tranylcypromine's anti-inflammatory activity is its ability to downregulate the expression of several key proinflammatory cytokines. Research has consistently shown that tranylcypromine can reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net In a rat model of depression, tranylcypromine was found to downregulate LPS-induced increases in TNF-α, IL-1β, and IL-6. nih.gov Similarly, in LPS-injected wild-type mice, tranylcypromine treatment led to a significant reduction in COX-2 and IL-6 levels. nih.govresearchgate.net In BV2 microglial cells, tranylcypromine was also effective in decreasing LPS-induced IL-1β and IL-6 mRNA levels. nih.gov
Anti-Cancer Research
Tranylcypromine's ability to inhibit LSD1, an enzyme overexpressed in various cancers and involved in tumor growth and metastasis, has made it a compound of interest in oncology research. wikipedia.orgresearchgate.netnih.gov
LSD1 Inhibitory Activity in Leukemia Cell Maturation
Tranylcypromine has been identified as a mechanism-based inactivator of LSD1. caymanchem.com Its role as an LSD1 inhibitor has been tested for regulating leukemia cell maturation. mdpi.comnih.gov In acute myeloid leukemia (AML), LSD1 is a promising epigenetic target. nih.gov Studies using murine AML models have shown that the loss of LSD1 function leads to cell differentiation with both granulocytic and monocytic characteristics. nih.gov Specifically, derivatives of tranylcypromine have been shown to induce a differentiation response in AML cells. nih.gov
Research has demonstrated that tranylcypromine and its derivatives can inhibit the proliferation of leukemia cell lines. For instance, certain tranylcypromine analogs displayed submicromolar cell growth inhibition against MV4-11 AML and NB4 acute promyelocytic leukemia (APL) cells. nih.gov The most potent of these compounds were also able to induce the expression of LSD1 target genes, providing a functional confirmation of LSD1 inhibition. nih.gov Furthermore, the combination of tranylcypromine with all-trans retinoic acid (ATRA) has shown some clinical activity in AML. pnas.org
Table 1: Antiproliferative Activity of Tranylcypromine Analogs in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) for Antiproliferative Activity |
|---|---|---|
| 3a | MV4-11 (AML) | Submicromolar |
| 3a | NB4 (APL) | Submicromolar |
| 3c | NB4 (APL) | Submicromolar |
Data sourced from studies on tranylcypromine analogs. nih.gov
Potential in Other Neoplasms
The investigation of tranylcypromine's anti-cancer effects extends beyond leukemia. LSD1 is overexpressed in a variety of solid tumors, including breast cancer, neuroblastoma, and glioma cells, suggesting a broad potential for LSD1 inhibitors. nih.gov Down-regulation or inhibition of LSD1 has been shown to suppress proliferation, invasion, and migration in cancer cells such as those found in osteosarcoma, Ewing sarcoma, and chondrosarcoma. researchgate.net Tranylcypromine analogs with enhanced potency and selectivity for LSD1 are currently under investigation for the treatment of various cancers. wikipedia.org Clinical trials are underway for several tranylcypromine-based LSD1 inhibitors for both hematological malignancies and solid tumors. nih.govnih.govresearchgate.net
Antiosteoporotic Effects in Animal Models
Recent preclinical studies have highlighted the potential of tranylcypromine in treating bone loss diseases. In a mouse model of lipopolysaccharide (LPS)-mediated osteolysis, tranylcypromine demonstrated an antiosteoporotic effect. mdpi.comnih.gov Further research has shown that tranylcypromine can inhibit osteoclastogenesis, the process of bone resorption by osteoclast cells, which is a key factor in osteoporosis. nih.gov
In vivo studies have shown that tranylcypromine was effective in restoring bone loss in both LPS-induced calvaria osteolysis and estrogen deficiency-induced osteoporosis models in mice. nih.gov The compound was found to inhibit the formation of osteoclasts from bone marrow-derived macrophage cells without causing toxicity. nih.gov The mechanism appears to involve the downregulation of osteoclastogenesis-related genes through the protein kinase B (AKT)-mediated pathway. nih.gov
Corneal Damage Treatment Research
Tranylcypromine hydrochloride is being investigated for its potential in treating corneal damage, specifically corneal neovascularization (CNV), which is a sight-threatening condition. nih.gov In a mouse model of alkali burn-induced CNV, treatment with this compound was found to reduce corneal neovascularization and inflammation. nih.govresearchgate.net
The therapeutic effect is linked to the inhibition of LSD1. nih.gov Research showed a significant correlation between corneal damage and LSD1 levels. nih.gov Subconjunctival injection of tranylcypromine reduced the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which is associated with angiogenesis, oxidative stress, and ferroptosis in the cornea following an alkali burn. nih.govresearchgate.net These findings suggest that by inhibiting the LSD1/HIF-1α pathway, tranylcypromine can prevent the pathological processes leading to CNV. nih.gov
Table 2: Effect of this compound (TCP) on Alkali Burn-Induced Corneal Damage in Mice
| Treatment Group | Neovascularization Region (Quantitative Evaluation) | Corneal Transparency Score |
|---|---|---|
| Alkali Burn + TCP (2.5 mg/kg) | Reduced | Improved |
| Alkali Burn + TCP (5 mg/kg) | Significantly Reduced | Significantly Improved |
| Alkali Burn + TCP (10 mg/kg) | Significantly Reduced | Significantly Improved |
Data represents a summary of findings from a study on alkali burn-induced corneal damage. researchgate.net
Methodological Considerations in Tranylcypromine Hydrochloride Research
In Vitro Models (e.g., BV2 microglial cells, primary cortical neurons)
In vitro models are fundamental for dissecting the molecular and cellular effects of tranylcypromine (B92988) hydrochloride in a controlled environment. BV2 microglial cells, an immortalized murine microglia cell line, are frequently used to study neuroinflammatory processes. Research has shown that tranylcypromine can selectively alter lipopolysaccharide (LPS)-induced proinflammatory cytokine levels in these cells. nih.govmdpi.com Specifically, it has been observed to suppress the expression of cytokines like IL-1β and IL-6 by modulating signaling pathways such as TLR4/ERK/STAT3. nih.govresearchgate.net This makes BV2 cells a valuable tool for investigating the anti-inflammatory properties of tranylcypromine. nih.gov
Primary cortical neurons, which are cultured directly from the cortex of rodent brains, offer a more physiologically relevant model for studying neuronal responses. Studies have utilized primary rat cortical neurons to demonstrate the neuroprotective effects of tranylcypromine against amyloid-beta (Aβ)-induced toxicity. researchgate.netpsychotropical.com These neuronal cultures allow for the direct assessment of cell death and neurodegeneration, providing insights into the compound's potential therapeutic applications in neurodegenerative diseases. researchgate.net Some research has also used primary hippocampal neurons to investigate the effects of tranylcypromine on dendritic outgrowth and synaptic protein levels, revealing its influence on neuronal plasticity through pathways like mTOR signaling. oup.com
Table 1: In Vitro Research Findings for Tranylcypromine Hydrochloride
| Cell Model | Key Findings | References |
| BV2 microglial cells | Selectively suppressed LPS-induced IL-1β and IL-6 mRNA levels. nih.govresearchgate.net | nih.govresearchgate.net |
| BV2 microglial cells | Modulated LPS-mediated TLR4/ERK/STAT3 signaling. nih.govresearchgate.net | nih.govresearchgate.net |
| Primary cortical neurons | Inhibited Aβ-induced toxicity and neuronal cell death. researchgate.netpsychotropical.com | researchgate.netpsychotropical.com |
| Primary hippocampal neurons | Promoted dendritic outgrowth and increased synaptic protein levels via mTOR signaling. oup.com | oup.com |
In Vivo Animal Models (e.g., wild-type mice, 5xFAD mice, rat models of depression)
Animal models are indispensable for understanding the systemic effects of this compound in a living organism. Wild-type mice are commonly used to investigate the compound's impact on neuroinflammation. For instance, studies have shown that tranylcypromine administration can reduce LPS-induced microglial activation and the levels of proinflammatory cytokines in the brains of these mice. nih.govmdpi.com
To study its relevance to Alzheimer's disease, researchers utilize transgenic mouse models like the 5xFAD mice, which overexpress human amyloid precursor protein and presenilin-1 mutations, leading to significant amyloid plaque pathology. In 5xFAD mice, tranylcypromine has been shown to decrease Aβ-mediated microglial activation, suggesting a potential role in mitigating the neuroinflammatory component of this disease. nih.govresearchgate.net
Rat models of depression, often induced by chronic stress, are employed to evaluate the antidepressant-like effects of tranylcypromine. nih.govmdpi.com In a chronic restraint stress model, tranylcypromine reversed memory deficits and demonstrated antidepressant-like behavior in male rats. mdpi.com Another study using a chronic stress model in rats found that tranylcypromine was effective in restoring reduced open-field activity. nih.gov These models are crucial for assessing the behavioral and neurobiological outcomes of tranylcypromine treatment.
Table 2: In Vivo Research Findings for this compound
| Animal Model | Key Findings | References |
| Wild-type mice | Reduced LPS-induced microglial activation and proinflammatory cytokine levels. nih.govmdpi.com | nih.govmdpi.com |
| 5xFAD mice | Decreased Aβ-mediated microglial activation. nih.govresearchgate.net | nih.govresearchgate.net |
| Rat models of depression | Reversed memory deficits and produced antidepressant-like effects in chronically stressed rats. mdpi.com | mdpi.com |
| Rat models of depression | Restored stress-induced reductions in open-field activity. nih.gov | nih.gov |
Neuroimaging Techniques (e.g., PET studies for MAO-A activity)
Neuroimaging techniques, particularly Positron Emission Tomography (PET), provide a non-invasive window into the neurochemical effects of this compound in the living human brain. PET studies using specific radiotracers can quantify the activity of monoamine oxidase A (MAO-A), a key target of tranylcypromine. researchgate.net These studies have been instrumental in confirming the drug's mechanism of action and have supported its use in specific subtypes of depression, such as atypical depression. nih.gov For example, a PET study demonstrated that MAO-A activity in the brain is relevant to the therapeutic effects of tranylcypromine. researchgate.net
Genetic and Epigenetic Methodologies
The study of this compound has increasingly incorporated genetic and epigenetic methodologies to understand its broader biological impact. Research has identified that tranylcypromine is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation. wikipedia.orgtocris.combio-techne.com This finding has opened up new avenues of research into its potential use in cancer therapy, as LSD1 is often overexpressed in tumor cells. wikipedia.org
Epigenetic studies have shown that by inhibiting LSD1, tranylcypromine can influence gene expression. For instance, in combination with other small molecules, it can facilitate the reprogramming of mouse embryonic fibroblasts into induced pluripotent stem (iPS) cells. tocris.comrndsystems.com This highlights its role in modulating cellular plasticity through epigenetic mechanisms. Furthermore, recent research has explored its effects on the hypoxia-inducible factor (HIF-1α) pathway, demonstrating that LSD1 inhibition by tranylcypromine can reduce alkali burn-induced corneal neovascularization and ferroptosis by suppressing this pathway. frontiersin.orgnih.gov
Systematic Reviews and Meta-Analysis Methodologies
Systematic reviews and meta-analyses are critical for synthesizing the existing evidence on the efficacy and safety of this compound from multiple clinical trials. These methodologies provide a higher level of evidence by pooling data and statistically analyzing the results of individual studies.
Several meta-analyses have been conducted to evaluate tranylcypromine's effectiveness in treating depression. One comprehensive meta-analysis demonstrated that tranylcypromine is significantly more effective than placebo and comparable to other antidepressants like tricyclic antidepressants (TCAs). nih.govresearchgate.net Another systematic review focused on its use in bipolar depression and found higher response rates for tranylcypromine compared to placebo and other active comparators. nih.gov These reviews often follow the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines to ensure a thorough and unbiased assessment of the literature. researchgate.netresearchgate.net
Meta-analyses have also explored the use of tranylcypromine as an add-on therapy in schizophrenia with predominant negative symptoms, suggesting potential benefits. nih.gov By aggregating data, these studies help to establish the clinical utility of tranylcypromine and identify areas where further research is needed. researchgate.netnih.gov
Future Research Directions for Tranylcypromine Hydrochloride
Elucidating Unclear Mechanisms of Action (e.g., clinical relevance of CYP46A1 inhibition)
While tranylcypromine's primary mechanism is the irreversible inhibition of MAO-A and MAO-B, leading to increased synaptic availability of monoamine neurotransmitters, emerging evidence indicates a more complex pharmacological profile. patsnap.comcambridge.org A significant area for future investigation is its interaction with enzymes beyond the MAO family.
One such target is Cytochrome P450 46A1 (CYP46A1), a crucial enzyme in the brain responsible for cholesterol elimination. nih.gov In vitro studies have identified tranylcypromine (B92988) as a potent inhibitor of CYP46A1. nih.gov The clinical implications of this inhibition are currently unknown but warrant thorough investigation. Given CYP46A1's role in brain cholesterol homeostasis, its inhibition could have profound effects on neuronal function and may be relevant to neurodegenerative diseases where cholesterol metabolism is dysregulated. nih.gov Future research must aim to determine whether this enzymatic inhibition occurs in vivo at therapeutic concentrations and what the downstream consequences are for brain health and disease.
Further Characterization of Stereoisomeric Effects
Tranylcypromine is administered as a racemic mixture of its (+)-(1R,2S) and (−)-(1S,2R) stereoisomers. wikipedia.org These enantiomers are not pharmacologically equivalent, and a deeper understanding of their distinct effects is a critical research direction. Early biochemical and pharmacological studies have provided foundational insights into their differential activities.
Studies in animal models suggest that the stereoisomers have selective effects on monoaminergic neurotransmission. nih.gov The d-isomer (dextrorotatory) appears to primarily influence tryptaminergic systems, while the l-isomer (levorotatory) has a greater impact on catecholaminergic pathways. nih.gov This divergence is reflected in their behavioral effects in rats, as detailed in the table below. nih.gov
| Stereoisomer | Primary Neurotransmitter System Affected | Observed Behavioral Effects in Rats |
| d-isomer | Tryptaminergic | Produces stereotypic behavior and head twitches; enhances extensor hindlimb reflexes. |
| l-isomer | Catecholaminergic | Enhances vertical and horizontal locomotor activity; causes aggressive behavior. |
This data is based on findings from animal studies. nih.gov
Furthermore, the biphasic absorption pattern observed in some individuals after oral administration might be attributable to different absorption rates of the two stereoisomers, a hypothesis that requires further pharmacokinetic studies to confirm. nih.govclevelandclinic.org A comprehensive characterization of the distinct pharmacokinetic and pharmacodynamic properties of each isomer could pave the way for developing enantiomer-specific therapies with potentially greater efficacy and fewer side effects.
Investigation of Novel Therapeutic Targets and Mechanisms (e.g., beyond MAO and LSD1)
The tranylcypromine scaffold is now recognized as a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets beyond its classical MAO and more recently identified Lysine-Specific Demethylase 1 (LSD1) inhibition. nih.gov Future research will focus on identifying and validating these novel targets to understand the full therapeutic landscape of tranylcypromine and its derivatives.
Chemoproteomic studies have begun to uncover this broader target profile. Using a tranylcypromine-based chemical probe, researchers have identified several potential "off-targets" that are irreversibly bound by the compound. These include:
Aldehyde Dehydrogenases (ALDHs) rsc.org
Heme oxygenase 2 rsc.org
Cathepsin L1 rsc.org
Another novel mechanism that has been identified is the significant lysosomal trapping of tranylcypromine. rsc.org This sequestration within lysosomes lowers the effective concentration of the drug at its mitochondrial targets (MAOs). rsc.org Understanding the clinical relevance of both the off-target binding and the lysosomal trapping is essential. These findings could explain previously poorly understood side effects or even contribute to its therapeutic action. For instance, the interaction with lysosomotropic compounds like chloroquine, which can reduce this trapping, is known to cause severe side effects and warrants further investigation. rsc.org
Advanced Neuroinflammatory and Neurodegenerative Disease Research
The role of MAO enzymes in neuroinflammation has spurred interest in the therapeutic potential of inhibitors like tranylcypromine for neurodegenerative diseases. nih.govnih.gov Research has demonstrated that tranylcypromine can modulate neuroinflammatory responses, suggesting a future role in conditions like Alzheimer's disease (AD). nih.govnih.gov
In vitro and in vivo studies have yielded promising results:
Microglial Modulation : Tranylcypromine selectively alters the production of proinflammatory cytokines in BV2 microglial cells induced by lipopolysaccharide (LPS). nih.govnih.govresearchgate.net It appears to achieve this by modulating the TLR4/ERK/STAT3 signaling pathway. nih.govnih.gov
In Vivo Effects : In mouse models, tranylcypromine significantly reduces microglial activation and proinflammatory cytokine levels following LPS injection. nih.govresearchgate.net In the 5xFAD mouse model of AD, the drug decreases microglial activation associated with amyloid-beta (Aβ) plaques. nih.govnih.gov
Neuroprotection : Tranylcypromine has shown neuroprotective effects against Aβ-induced toxicity and neuronal cell death in primary cortical neurons. nih.govresearchgate.net
These findings strongly support further investigation into tranylcypromine and its derivatives as potential disease-modifying agents in AD and other neurodegenerative disorders characterized by a significant neuroinflammatory component, such as Parkinson's disease. psychotropical.com
Refinement of Drug Interaction Prediction and Management Strategies
A significant barrier to the wider use of tranylcypromine is its potential for serious drug-drug and drug-food interactions, which can lead to hypertensive crises or serotonin (B10506) syndrome. patsnap.comnih.govdrugs.com While extensive lists of contraindicated medications and foods exist, future research must focus on developing more sophisticated and predictive management strategies. mayoclinic.orgdrugs.com
Recent pharmacokinetic studies have clarified some aspects of its interaction profile. For example, at therapeutic doses, tranylcypromine is a potent inhibitor of the cytochrome P450 enzyme CYP2A6, but it does not significantly inhibit other major CYP enzymes. nih.govresearchgate.net However, there is a lack of sufficient information regarding how other medications might influence the plasma concentrations of tranylcypromine itself. researchgate.net
Future research should prioritize:
Developing predictive models for drug interactions based on a deeper understanding of its metabolic pathways.
Investigating the impact of genetic polymorphisms in metabolizing enzymes on tranylcypromine plasma levels and clinical outcomes.
Clarifying the precise mechanisms of interactions, such as the severe effects noted with chloroquine, which may be related to lysosomal trapping rather than classical metabolic pathways. rsc.org
Such advancements would allow for more personalized and safer prescribing, potentially expanding its therapeutic utility.
Exploring Non-Psychiatric Applications and Their Underlying Mechanisms
The discovery that tranylcypromine inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in tumor cells, has opened a major new avenue of research into its non-psychiatric applications, particularly in oncology. wikipedia.org LSD1 plays a critical role in carcinogenesis and metastasis, making it a promising therapeutic target. nih.gov
The tranylcypromine scaffold has become the foundation for a new class of anticancer agents. nih.gov Numerous derivatives have been synthesized and evaluated as potent and selective LSD1 inhibitors, with several currently undergoing clinical assessment. nih.govcurtin.edu.au Research in this area is focused on understanding the precise mechanisms by which LSD1 inhibition leads to anti-tumor effects and on developing tranylcypromine-based drugs that are highly selective for LSD1 over MAO-A and MAO-B to minimize psychiatric side effects. nih.gov
Development of More Selective Analogues
Building on the discovery of its diverse biological targets, a key future direction is the rational design and synthesis of selective analogues of tranylcypromine. The goal is to create new chemical entities that retain the therapeutic benefits for a specific target while minimizing off-target effects that cause adverse reactions.
Current research efforts are focused on several areas:
LSD1-Selective Inhibitors : As mentioned, a major effort is underway to develop tranylcypromine derivatives that are highly selective for LSD1 for cancer therapy. nih.govnih.gov These efforts involve modifying the phenyl ring and cyclopropylamine (B47189) moieties of the original molecule. nih.gov
Receptor-Specific Agonists : Tranylcypromine itself has been used as a lead compound to develop selective agonists for other targets, such as the serotonin 5-HT2C receptor, which could yield novel antidepressants with different mechanisms of action. nih.gov
Improved Safety Profiles : Analogue development also aims to mitigate specific safety concerns. For instance, researchers are designing S2157 derivatives (a tranylcypromine-based LSD1 inhibitor) with reduced hERG channel inhibitory activity to lower the risk of cardiac side effects. nih.gov
This targeted drug development approach, using the tranylcypromine scaffold as a starting point, holds significant promise for creating novel therapeutics for psychiatric, oncologic, and neurodegenerative disorders. nih.gov
Long-Term Outcomes and Longitudinal Studies
Future research must prioritize comprehensive longitudinal studies to delineate the long-term efficacy of tranylcypromine hydrochloride, particularly as a maintenance monotherapy. While its effectiveness in acute and treatment-resistant depression is established, there is a notable scarcity of prospective, long-term controlled trials dedicated to its role in preventing relapse and recurrence over extended periods. nih.gov
The investigation into the long-term outcomes of this compound is critical for understanding its place in the sustained management of major depressive disorder (MDD). Patients with treatment-resistant depression (TRD), who often face a chronic and disabling illness, may derive particular benefit from long-term treatment. nih.gov However, naturalistic follow-up studies of patients with substantial treatment resistance show that even with a wide range of available treatments, remission rates can be low, with 12-month and 24-month remission rates of just 3.6% and 7.8%, respectively. nih.govresearchgate.net This underscores the need to identify therapies with durable, long-term effectiveness.
Evidence suggests that for patients with atypical depression who respond to monoamine oxidase inhibitor (MAOI) therapy, maintenance treatment is likely to provide the same benefits as it does for other forms of recurrent depression. nih.gov Generally, antidepressant treatment continued for at least six months after remission is recommended, and for individuals at high risk of relapse, this may extend to two years or more. researchgate.net Meta-analyses of antidepressant studies confirm their efficacy in preventing both early relapses and later recurrences over periods extending beyond two years. nih.gov
While specific long-term monotherapy data for tranylcypromine is limited, its high success rate in treatment-resistant populations provides indirect evidence of its potential for sustained benefit. In patient groups who have not responded to numerous prior antidepressant trials, tranylcypromine has achieved significant response and remission rates in short-term studies. researchgate.netresearchgate.net The durability of this response is a crucial area for future investigation.
A significant indicator of tranylcypromine's potential for long-term relapse prevention comes from a retrospective cohort study involving patients with electroconvulsive therapy-resistant major depressive disorder. In this study, patients who responded to an initial 12-week treatment with a combination of tranylcypromine and amitriptyline (B1667244) were followed for an extended period. The results demonstrated a remarkable and sustained remission.
Table 1: Long-Term Follow-Up of Responders to Tranylcypromine and Amitriptyline Combination Therapy
| Metric | Finding |
| Patient Population | Responders to initial treatment for ECT-resistant MDD |
| Number of Patients Followed | 19 |
| Mean Follow-Up Duration | 9.37 ± 3.86 years |
| Depressive Episode Recurrence | 0% |
This long-term study, although involving combination therapy, highlights the profound and lasting remission that can be achieved with a tranylcypromine-based regimen in a highly treatment-refractory population.
Future longitudinal studies should aim to address several key questions:
What is the relapse rate for patients on tranylcypromine monotherapy over one, five, and ten years?
How does the long-term efficacy of tranylcypromine compare to other standard maintenance therapies, such as SSRIs, SNRIs, and TCAs?
What are the predictors of sustained remission in patients receiving long-term tranylcypromine treatment?
Answering these questions through rigorous, long-term observational and controlled studies will be essential to fully define the role of this compound in the long-term management of depression and the prevention of relapse.
Table 2: Short-Term Efficacy in Treatment-Resistant Depression
| Study Focus | Patient Population | Key Finding |
| High-Dose Tranylcypromine | 7 refractory depressed patients (failed a mean of 8 prior treatments) | 57% achieved a complete response. researchgate.net |
| MAOI Therapy for TRD | Subjects resistant to TCAs | A study found a 72% response rate and 50% remission rate. researchgate.net |
| Observational Study | 32 patients with depression (mean of 3.3 prior treatments) | 59% of patients remitted. researchgate.net |
These findings in difficult-to-treat populations suggest that when tranylcypromine is effective, it can be profoundly so, laying the groundwork for potential long-term stability. The challenge remains to formally document this long-term stability through dedicated longitudinal research.
Q & A
Q. What are the primary biochemical mechanisms of action of tranylcypromine hydrochloride, and how are these quantified in vitro?
this compound acts as an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). Its potency is quantified via IC50 values: 2.3 μM (MAO-A), 0.95 μM (MAO-B), and 20.7 μM (LSD1) . Methodologically, enzyme inhibition assays are performed using recombinant proteins, with activity measured via fluorometric or spectrophotometric detection of substrate turnover (e.g., kynuramine oxidation for MAO or demethylation of H3K4me2 peptides for LSD1). Researchers should validate these values under standardized pH, temperature, and cofactor conditions to ensure reproducibility .
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
The compound is stable as a solid at -20°C for up to three years. For aqueous solutions, dissolve in water at 100 mg/mL (100 mM) or in DMSO at 100 mM, with aliquots stored at -80°C for two years. Decomposition products (e.g., hydrogen chloride, nitrogen oxides) may form under prolonged exposure to light or heat. Personal protective equipment (gloves, goggles, respirators) is mandatory during handling to mitigate acute toxicity risks .
Q. What are its applications in standard neuropharmacology research?
this compound is widely used to model monoaminergic dysfunction in depression studies. For example, in rodent models, doses of 5–10 mg/kg (intraperitoneal) increase locomotor activity and rearing behavior, reflecting MAO inhibition and subsequent elevation of synaptic monoamines. Researchers must control for strain-specific pharmacokinetics and circadian variability .
Advanced Research Questions
Q. How can this compound be optimized for epigenetic studies, such as stem cell reprogramming?
Tranylcypromine enhances induced pluripotent stem cell (iPSC) generation by inhibiting LSD1, which represses pluripotency genes like Oct4. In murine embryonic fibroblasts, combining 2 μM tranylcypromine with CHIR 99021 (a GSK-3β inhibitor) enables reprogramming with only two transcription factors (Oct4 and Klf4). Critical parameters include timing (e.g., 7–14 days of exposure) and media composition (e.g., serum-free conditions) to minimize off-target effects on histone methylation .
Q. How should researchers address discrepancies in reported IC50 values across studies?
Variations in IC50 values (e.g., LSD1 inhibition ranging from 20.7 μM to 22.3 μM) may arise from assay design differences, such as substrate concentration (e.g., H3K4me2 peptide purity) or detection methods (fluorescence vs. radiolabeled assays). To resolve contradictions, researchers should:
Q. What strategies are recommended for isotopic labeling of this compound in pharmacokinetic studies?
Deuterated analogs (e.g., [<sup>2</sup>H5]-tranylcypromine hydrochloride) are synthesized to track metabolic pathways. The deuterium atoms are typically incorporated at the phenyl ring (C9H7D5ClN) to preserve the cyclopropane amine core. Stability testing under physiological conditions (37°C, pH 7.4) is critical, as isotopic effects may alter enzyme binding kinetics. LC-MS/MS is used to quantify labeled vs. unlabeled species in plasma or tissue homogenates .
Q. How can this compound be integrated into multi-target epigenetic modulation experiments?
Co-treatment with BET inhibitors (e.g., GSK-J1) or PRMT5 inhibitors (e.g., (S)-MRTX-1719) can synergistically enhance chromatin remodeling. For example, in cancer cell lines, tranylcypromine (10 μM) and GSK-J1 (5 μM) reduce H3K27me3 levels by 60%, amplifying transcriptional activation. Researchers must titrate concentrations to avoid off-target MAO inhibition in non-neuronal systems .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing tranylcypromine’s dose-response effects?
Non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) are standard for IC50 calculations. For in vivo behavioral studies, mixed-effects models account for inter-animal variability, with post hoc corrections (e.g., Tukey’s test) for multiple comparisons. Preclinical studies must adhere to ARRIVE guidelines for rigor .
Q. How should researchers validate LSD1 vs. MAO specificity in epigenetic assays?
- Use LSD1 knockout cell lines to confirm on-target effects.
- Compare results with selective MAO inhibitors (e.g., clorgyline for MAO-A) to rule out cross-inhibition.
- Perform chromatin immunoprecipitation (ChIP-qPCR) to verify Oct4 promoter demethylation .
Data Interpretation Challenges
Q. Why might this compound exhibit variable efficacy across cell types in reprogramming studies?
Cell-type-specific differences in LSD1 expression (e.g., higher in fibroblasts than in hematopoietic stem cells) and chromatin accessibility (e.g., methylated CpG islands near pluripotency genes) influence outcomes. Single-cell RNA sequencing is recommended to identify refractory subpopulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
